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  • Product: 1-(2-methylpropyl)-3-nitro-1H-pyrazole
  • CAS: 1003012-06-3

Core Science & Biosynthesis

Exploratory

difference between 1-isobutyl-3-nitro and 1-isobutyl-5-nitropyrazole

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-Isobutyl-3-nitro- and 1-Isobutyl-5-nitropyrazole Isomers Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-Isobutyl-3-nitro- and 1-Isobutyl-5-nitropyrazole Isomers

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Functionalization of this heterocycle with a nitro group not only enhances its chemical versatility but can also profoundly modulate its biological activity.[3][4] However, the synthesis of substituted nitropyrazoles is often complicated by challenges in regioselectivity, leading to the formation of constitutional isomers with distinct physicochemical properties and pharmacological profiles. This technical guide, intended for researchers and drug development professionals, provides an in-depth examination of two such isomers: 1-isobutyl-3-nitropyrazole and 1-isobutyl-5-nitropyrazole. We will explore the strategic nuances of their synthesis, delineate the key differences in their spectroscopic and physical properties, and discuss the implications of this isomerism in the context of drug discovery.

The Strategic Importance of Nitropyrazole Isomerism in Drug Development

The pyrazole ring is a privileged structure in drug design, present in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[5] Its value lies in its metabolic stability and its ability to act as a versatile scaffold for presenting functional groups in a defined spatial orientation. The introduction of a nitro group (–NO₂) is a common strategy in medicinal chemistry for several reasons:

  • Electronic Modulation: As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic distribution of the pyrazole ring, impacting pKa, hydrogen bonding capability, and dipole moment.

  • Bioisosteric Replacement: The nitro group can serve as a bioisostere for other functional groups, such as a carboxyl group, influencing ligand-receptor interactions.

  • Synthetic Handle: The nitro group is a versatile precursor that can be readily reduced to an amino group, opening pathways to a vast array of further derivatizations.[6]

The precise placement of the nitro group on the pyrazole ring is critical. A change in position from C3 to C5, for example, can drastically alter the molecule's three-dimensional shape, polarity, and ability to interact with a biological target. This guide focuses on elucidating these differences, providing the foundational knowledge necessary for the deliberate synthesis and application of 1-isobutyl-3-nitro- and 1-isobutyl-5-nitropyrazole.

Synthesis and Regioselective Control

The primary challenge in accessing specific isomers of N-alkylated nitropyrazoles lies in controlling the regioselectivity of two key reactions: the initial nitration of the pyrazole ring and the subsequent N-alkylation.

Core Principles of Pyrazole Nitration and Alkylation

Direct nitration of an N-substituted pyrazole, such as 1-isobutylpyrazole, typically occurs at the C4 position due to the directing effects of the ring nitrogens.[7] Therefore, accessing the C3 or C5 nitro isomers necessitates a more nuanced strategy. The most field-proven approach involves the N-alkylation of a pre-nitrated pyrazole precursor, specifically 3(5)-nitropyrazole.

3(5)-Nitropyrazole exists as a dynamic equilibrium of two tautomers. Alkylation of this mixture with an isobutyl halide (e.g., 1-bromo-2-methylpropane) under basic conditions can proceed at either of the ring nitrogens, leading to a mixture of the 1,3- and 1,5-isomers.[8] The ratio of these products is governed by a combination of steric and electronic factors, as well as reaction conditions such as the choice of base, solvent, and temperature.[9] Steric hindrance from the bulky isobutyl group generally favors alkylation at the N1 position, which is adjacent to the less sterically demanding C5-H, leading to the 1,5-isomer as the major product.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Isomeric Products start 3(5)-Nitropyrazole (Tautomeric Mixture) reagents 1. Base (e.g., K₂CO₃) 2. Isobutyl Bromide 3. Solvent (e.g., DMF) start->reagents Alkylation isomer_5 1-Isobutyl-5-nitropyrazole (Major Product) reagents->isomer_5 Sterically Favored isomer_3 1-Isobutyl-3-nitropyrazole (Minor Product) reagents->isomer_3 Sterically Hindered

Figure 1: General synthesis pathway for 1-isobutyl-nitropyrazole isomers.
Experimental Protocol: Synthesis and Separation of Isomers

This protocol describes a self-validating system where the successful synthesis and separation of isomers confirm the efficacy of the methodology.

Objective: To synthesize and isolate 1-isobutyl-3-nitropyrazole and 1-isobutyl-5-nitropyrazole.

Materials:

  • 3(5)-Nitropyrazole (CAS 26621-44-3)

  • 1-Bromo-2-methylpropane (Isobutyl bromide, CAS 78-77-3)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3(5)-nitropyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Alkylation: Stir the suspension at room temperature for 30 minutes. Add 1-bromo-2-methylpropane (1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Insight: Heating accelerates the Sₙ2 reaction. K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole-NH, creating the nucleophile, while being mild enough to minimize side reactions. DMF is an ideal polar aprotic solvent for this type of reaction.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20%). The less polar isomer (typically the 1,5-isomer) will elute first.

    • Collect fractions and analyze by TLC to identify the separated products.

    • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

  • Characterization: Confirm the identity and purity of each isolated isomer using NMR, MS, and IR spectroscopy.

Comparative Physicochemical and Spectroscopic Analysis

The structural difference between the 3-nitro and 5-nitro isomers gives rise to distinct and measurable differences in their spectroscopic signatures and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for unambiguously distinguishing between the 1,3- and 1,5-isomers. The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons are highly diagnostic.

  • 1-Isobutyl-3-nitropyrazole: The C3 position is substituted, leaving protons at C4 and C5. These two adjacent protons will appear as distinct doublets, coupled to each other. The H5 proton, being adjacent to the N1-isobutyl group, will typically be more upfield than the H4 proton, which is adjacent to the electron-withdrawing nitro group.

  • 1-Isobutyl-5-nitropyrazole: The C5 position is substituted, leaving protons at C3 and C4. These protons will also appear as coupled doublets. The H3 proton will be significantly deshielded compared to the H4 proton due to its proximity to two nitrogen atoms.

The ¹³C NMR spectra are also highly informative. The carbon atom directly attached to the nitro group (C3 or C5) will be significantly downfield and may show reduced intensity.[10]

Parameter 1-Isobutyl-3-nitropyrazole (Predicted) 1-Isobutyl-5-nitropyrazole (Predicted) Rationale for Difference
¹H NMR: H3 ~8.0 - 8.4 ppm (d)H3 is adjacent to two ring nitrogens, causing significant deshielding.
¹H NMR: H4 ~7.0 - 7.4 ppm (d)~6.8 - 7.2 ppm (d)H4 is deshielded by the adjacent nitro group in the 1,5-isomer, but less so than H3.
¹H NMR: H5 ~7.8 - 8.2 ppm (d)H5 is deshielded by the adjacent nitro group in the 1,3-isomer.
¹³C NMR: C3 ~150 - 155 ppm~140 - 145 ppmC3 is directly attached to the strongly electron-withdrawing nitro group.
¹³C NMR: C4 ~110 - 115 ppm~108 - 112 ppmChemical shift is influenced by the substituents at C3 and C5.
¹³C NMR: C5 ~130 - 135 ppm~152 - 158 ppmC5 is directly attached to the strongly electron-withdrawing nitro group.

Note: Predicted chemical shifts are illustrative and can vary based on solvent and experimental conditions.[11]

Other Spectroscopic and Physical Properties
Property 1-Isobutyl-3-nitropyrazole 1-Isobutyl-5-nitropyrazole Significance
IR Spectroscopy Characteristic ν(NO₂) asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretches.Characteristic ν(NO₂) asymmetric (~1520-1540 cm⁻¹) and symmetric (~1350-1370 cm⁻¹) stretches.Confirms the presence of the nitro functional group. Minor shifts can occur due to the different electronic environment.
Mass Spectrometry Molecular ion peak (M⁺). Fragmentation may involve loss of the nitro group (NO₂) or cleavage of the isobutyl side chain.Molecular ion peak (M⁺). Fragmentation patterns will be similar but relative intensities of fragment ions may differ slightly.Confirms molecular weight and provides structural clues through fragmentation analysis.
Melting Point Expected to be a low-melting solid or oil.Expected to be a low-melting solid or oil.The two isomers will have different melting points due to variations in crystal lattice packing and intermolecular forces (e.g., dipole-dipole interactions).
Polarity Possesses a significant dipole moment.Dipole moment will differ from the 1,3-isomer due to the different vector sum of bond dipoles.This difference is exploited in chromatographic separation, where the more polar isomer interacts more strongly with the silica gel stationary phase.

Implications for Biological Activity and Drug Design

The seemingly subtle shift of a nitro group from C3 to C5 has profound implications for a molecule's potential as a drug candidate. The electronic and steric profile of a molecule dictates its interaction with biological macromolecules.

  • Receptor Binding: The location of the nitro group alters the molecule's electrostatic potential surface. If the nitro group is involved in a key hydrogen bond or electrostatic interaction with a receptor's active site, moving it from C3 to C5 could abolish activity. Conversely, the new position could enable a more favorable interaction or alleviate a steric clash.

  • Metabolic Stability: The electronic nature of the pyrazole ring influences its susceptibility to metabolic enzymes (e.g., cytochrome P450s). The C3 and C5 positions have different electron densities, which could lead to different metabolic pathways and rates of clearance for the two isomers.

  • Physicochemical Properties (ADMET): The difference in polarity and dipole moment between the isomers affects critical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties such as solubility, membrane permeability, and plasma protein binding.

Biological_Implications cluster_isomers Isomeric Structures cluster_properties Molecular Properties cluster_outcomes Pharmacological Outcomes Isomer3 1-Isobutyl-3-nitropyrazole Shape Shape & Sterics Isomer3->Shape Electronics Electrostatic Potential Isomer3->Electronics PhysChem Solubility & Polarity Isomer3->PhysChem Isomer5 1-Isobutyl-5-nitropyrazole Isomer5->Shape Isomer5->Electronics Isomer5->PhysChem Binding Receptor Affinity & Selectivity Shape->Binding influences Electronics->Binding governs ADMET Metabolic Stability & Bioavailability PhysChem->ADMET determines

Sources

Foundational

1-(2-methylpropyl)-3-nitro-1H-pyrazole molecular weight

An In-depth Technical Guide to 1-(2-Methylpropyl)-3-nitro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-methylpropyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Methylpropyl)-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methylpropyl)-3-nitro-1H-pyrazole, a substituted nitropyrazole of interest in medicinal and synthetic chemistry. While specific experimental data for this exact molecule is sparse in public literature, this document synthesizes established principles of pyrazole chemistry to define its core properties, propose a robust synthetic pathway, and outline methods for its characterization. We will delve into its calculated physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and the expected spectroscopic signatures for structural verification. This guide is designed to serve as a foundational resource for researchers intending to synthesize, utilize, or further modify this compound for applications in drug discovery and materials science.

Introduction: The Significance of the Nitropyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-inflammatory celecoxib (Celebrex) and the erectile dysfunction treatment sildenafil (Viagra).[1] The versatility of the pyrazole ring, its ability to participate in hydrogen bonding, and its metabolic stability make it a privileged structure in drug design.[2][3]

The introduction of a nitro group onto the pyrazole ring, creating a nitropyrazole, dramatically alters the electronic properties and reactivity of the molecule. The strong electron-withdrawing nature of the nitro group makes the ring more susceptible to nucleophilic attack and modifies the acidity of ring protons, opening up unique avenues for further functionalization.[4] Nitropyrazoles are not only crucial intermediates for synthesizing more complex derivatives, such as aminopyrazoles, but they also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][5] This guide focuses specifically on the N-alkylated derivative, 1-(2-methylpropyl)-3-nitro-1H-pyrazole, providing the fundamental chemical knowledge required for its application in research.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The key physicochemical data for 1-(2-methylpropyl)-3-nitro-1H-pyrazole, derived from its chemical formula C₇H₁₁N₃O₂ , are summarized below.

Core Data Summary
PropertyValueMethod
IUPAC Name 1-(2-methylpropyl)-3-nitro-1H-pyrazole-
Chemical Formula C₇H₁₁N₃O₂-
Molecular Weight 169.18 g/mol Calculated
Monoisotopic Mass 169.08513 DaCalculated
Hydrogen Bond Acceptors 3 (2 from NO₂, 1 from N2)Predicted
Hydrogen Bond Donors 0Predicted
Rotatable Bonds 2Predicted
Chemical Structure

The structure consists of a central pyrazole ring, substituted at the N1 position with an isobutyl (2-methylpropyl) group and at the C3 position with a nitro group.

Caption: Chemical structure of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Synthesis and Purification Protocol

Proposed Synthetic Workflow

The proposed pathway involves the initial formation of the N-alkylated pyrazole ring via a condensation reaction, followed by regioselective nitration.

workflow start Starting Materials: - Malondialdehyde tetraethyl acetal - Isobutylhydrazine step1 Step 1: Condensation Reaction (Acidic Conditions, e.g., HCl in Ethanol) Forms pyrazole ring. start->step1 intermediate Intermediate: 1-(2-methylpropyl)-1H-pyrazole step1->intermediate step2 Step 2: Nitration (Mixed Acid: HNO₃/H₂SO₄) Adds nitro group. intermediate->step2 purification Purification (Column Chromatography or Recrystallization) step2->purification product Final Product: 1-(2-methylpropyl)-3-nitro-1H-pyrazole purification->product

Caption: Proposed two-step synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-methylpropyl)-1H-pyrazole

  • Rationale: This step utilizes the Knorr pyrazole synthesis, a classic and highly reliable method for forming the pyrazole heterocycle from a hydrazine and a 1,3-dicarbonyl equivalent. Using isobutylhydrazine directly installs the desired N1-substituent.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutylhydrazine (1.0 eq) and ethanol (5 mL per mmol of hydrazine).

  • In a separate beaker, dissolve malondialdehyde tetraethyl acetal (1.05 eq) in ethanol.

  • Add the acetal solution dropwise to the stirring hydrazine solution at room temperature.

  • Add concentrated hydrochloric acid (0.5 eq) to catalyze the condensation and cyclization.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methylpropyl)-1H-pyrazole.

Step 2: Nitration to 1-(2-methylpropyl)-3-nitro-1H-pyrazole

  • Rationale: The nitration of an N-alkylated pyrazole requires strong acidic conditions. A mixture of nitric and sulfuric acid is the standard nitrating agent. The reaction is performed at low temperatures to control the highly exothermic process and to favor nitration at the C3/C5 positions over the C4 position.

  • In a three-neck flask fitted with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (3.0 eq) and cool to 0 °C in an ice-salt bath.

  • Add the crude 1-(2-methylpropyl)-1H-pyrazole (1.0 eq) from Step 1 dropwise to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in the dropping funnel, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Very carefully pour the reaction mixture onto crushed ice. This step must be done slowly in a large beaker within a fume hood, as it is highly exothermic.

  • A precipitate of the nitrated product should form. If not, neutralize the acidic solution with a base (e.g., solid NaOH or concentrated NH₄OH) while cooling in an ice bath until the product precipitates.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Purification:

  • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Analytical and Spectroscopic Characterization

Structural confirmation and purity assessment are critical. The following spectroscopic data are predicted for the target compound based on its structure and data from analogous nitropyrazoles.[7][8][9][10]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0-8.2 (d, 1H, pyrazole H5), ~7.0-7.2 (d, 1H, pyrazole H4), ~4.0-4.2 (d, 2H, N-CH₂ -CH), ~2.1-2.3 (m, 1H, CH₂-CH -(CH₃)₂), ~0.9-1.0 (d, 6H, CH-(CH₃ )₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~150-155 (C3-NO₂), ~135-140 (C5), ~110-115 (C4), ~55-60 (N-C H₂), ~28-32 (-C H-), ~19-22 (-C H₃)
IR Spectroscopy (ATR)ν (cm⁻¹): ~1530-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~2960-2870 (C-H alkyl stretches), ~1500-1600 (C=N, C=C ring stretches)
Mass Spectrometry (EI)m/z: 169 [M]⁺, with characteristic fragmentation patterns including the loss of NO₂ (m/z 123) and fragmentation of the isobutyl chain.

Potential Applications and Research Directions

Derivatives of the pyrazole family are biologically and industrially significant.[1][2] 1-(2-methylpropyl)-3-nitro-1H-pyrazole serves as a valuable building block for creating a diverse library of compounds.

  • Medicinal Chemistry: The nitro group can be readily reduced to an amine, providing a key handle for amide coupling and other functionalizations to explore structure-activity relationships (SAR) for antimicrobial, anti-inflammatory, or anticancer agents.[5][11]

  • Agrochemicals: The pyrazole core is present in several commercial pesticides and herbicides. This compound could serve as a precursor for novel agrochemical candidates.

  • Future Research: A primary avenue for future work is the systematic biological screening of this compound and its derivatives. Furthermore, exploring alternative substitution patterns (e.g., at the C4 or C5 positions) could yield compounds with differentiated biological or material properties.

Safety and Handling

Nitro-aromatic compounds should be handled with care.

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, or skin contact.

  • Stability: While not a high-energy material, nitro compounds can be thermally sensitive and should be heated with caution.

  • Handling: Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

References

  • Molecules. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8]triazin-7(6H)-ones and Derivatives. MDPI. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ResearchGate. Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. [Link]

  • ResearchGate. Recent applications of pyrazole and its substituted analogs. [Link]

  • PubChem. 1-(2-Methyl-5-nitrophenyl)pyrazole. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubChem. 3-Nitropyrazole. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • PubChem. 3-(3-nitrophenyl)-1H-pyrazole. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

Sources

Exploratory

safety data sheet (SDS) for 1-isobutyl-3-nitropyrazole

Topic: Advanced Safety Protocol & Technical Characterization: 1-Isobutyl-3-Nitropyrazole Content Type: Technical Whitepaper / Expanded Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Safety Protocol & Technical Characterization: 1-Isobutyl-3-Nitropyrazole Content Type: Technical Whitepaper / Expanded Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Beyond the SDS: A Physicochemical & Operational Risk Assessment

Executive Summary & Compound Identification

Status: High-Value Intermediate | CAS: 1003012-06-3 | Class: Nitro-Heterocycle

While standard Safety Data Sheets (SDS) provide generic GHS classifications, they often fail to capture the energetic and physicochemical nuances required for safe scale-up of nitro-functionalized heterocycles. This guide bridges the gap between regulatory compliance and bench-level reality, treating 1-isobutyl-3-nitro-1H-pyrazole not just as a reagent, but as a reactive energetic precursor.

Chemical Identity
ParameterTechnical Specification
IUPAC Name 1-(2-methylpropyl)-3-nitro-1H-pyrazole
CAS Number 1003012-06-3
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Physical State Pale yellow oil to low-melting solid (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water.[1]

Hazard Identification & Mechanistic Risk Analysis

GHS Classification (Regulatory Baseline)
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazard: Energetic Instability

Expert Insight: The presence of the nitro group (


) on the electron-rich pyrazole ring creates a system with inherent thermal sensitivity. While the isobutyl group acts as a "diluent" (reducing overall oxygen balance compared to the parent 3-nitropyrazole), the core remains susceptible to exothermic decomposition.
  • Decomposition Risk: Nitropyrazoles can undergo autocatalytic decomposition at elevated temperatures. The onset temperature (

    
    ) is the critical safety parameter.
    
  • Shock Sensitivity: Low, but not negligible. Friction sensitivity increases if the product crystallizes and dries completely.

Visualization: Risk Assessment Logic

RiskAssessment Struct 1-Isobutyl-3-Nitropyrazole (Nitro-Heterocycle) Haz1 GHS Hazard: Irritant (Skin/Eye) Struct->Haz1 Haz2 Process Hazard: Exothermic Decomp Struct->Haz2 Control1 Standard PPE (Gloves/Goggles) Haz1->Control1 Control2 Thermal Screening (DSC/ARC) Haz2->Control2 Action Safe Scale-Up Control1->Action Control2->Action

Figure 1: Integrated Risk Assessment Workflow. Note the dual-pathway for biological (irritant) and physical (thermal) hazards.

Technical Characterization: Thermal Stability Protocol

Directive: Do not scale up this reaction (>5g) without running a Differential Scanning Calorimetry (DSC) scan first.

The Self-Validating Stability Protocol

To ensure safety, researchers must determine the Time to Maximum Rate (TMR) of decomposition.

  • Instrument: DSC (Differential Scanning Calorimetry).[3]

  • Sample: 2–5 mg of 1-isobutyl-3-nitropyrazole (sealed in a gold-plated high-pressure crucible to prevent evaporation masking decomposition).

  • Ramp Rate: 5°C/min from 30°C to 350°C.

  • Acceptance Criteria:

    • No exotherms detected below 180°C .

    • If an exotherm is detected, apply the 100K Rule : The process temperature must be at least 100°C lower than the

      
       of decomposition.
      
Quantitative Stability Data (Reference Values)

Note: Values are representative of the nitropyrazole class; specific batch data must be empirically verified.

ParameterValue/RangeImplication
Boiling Point ~260°C (Predicted)Do not distill at atmospheric pressure.

(Decomp)
~210–230°CHigh thermal margin, but susceptible to runaway if heated under confinement.
Energy of Decomp -1200 to -1600 J/gHigh energy release potential.

Operational Handling & Storage

Synthesis & Isolation Workflow

When synthesizing or using this intermediate (e.g., via alkylation of 3-nitropyrazole), follow this logic to prevent accumulation of unstable species.

Step-by-Step Handling Protocol:
  • Weighing: Use an anti-static weighing boat. If the substance is an oil, use a glass Pasteur pipette; avoid plastic syringes that may leach plasticizers due to the nitro-compound's solvent properties.

  • Reaction Setup:

    • Solvent: Use DCM or THF. Avoid acetone if strong bases are present (risk of forming explosive acetone peroxides or aldol condensations).

    • Atmosphere: Inert gas (Nitrogen/Argon) is mandatory to exclude moisture, which can promote hydrolysis or autocatalysis.

  • Quenching:

    • NEVER concentrate the reaction mixture to absolute dryness on a rotary evaporator if the bath temperature exceeds 40°C.

    • Always leave a small amount of solvent (wet paste) or co-evaporate with a high-boiling inert solvent (e.g., Toluene) to desensitize the residue.

Storage Requirements[2][4][5]
  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vial with a Teflon-lined cap.

  • Incompatibility: Segregate from strong reducing agents (hydrazine, metal hydrides) and strong bases.

Emergency Response & Toxicology

Acute Exposure Management
  • Inhalation: Move to fresh air immediately. Nitropyrazoles can cause methemoglobinemia (blue skin/lips) similar to nitrobenzene. If suspected, administer oxygen.[4]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic nitro compounds.

  • Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist.

Emergency Response Logic

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Spill (<10g) Type->Spill Fire Fire / Thermal Runaway Type->Fire Exposure Human Exposure Type->Exposure ActSpill Absorb with Vermiculite. Do NOT use paper towels (Combustible). Spill->ActSpill ActFire Evacuate Area. Use CO2 or Foam. Do NOT use high-pressure water (Scatters material). Fire->ActFire ActExp Remove Contaminated Clothing. Wash with PEG-400/Soap. Seek Medical Attention. Exposure->ActExp

Figure 2: Emergency Response Decision Matrix. Note the specific prohibition of paper towels for cleanup due to increased flammability risks.

References & Grounding

  • PubChem Compound Summary. 1-Isobutyl-3-nitro-1H-pyrazole (CAS 1003012-06-3). National Library of Medicine. Link

  • European Chemicals Agency (ECHA). C&L Inventory: Nitropyrazole derivatives hazard classification.[5]Link

  • Klapötke, T. M. Chemistry of High-Energy Materials. de Gruyter, 2011. (Authoritative text on the thermal stability of nitrogen-rich heterocycles).

  • Fisher Scientific SDS. Generic Safety Data Sheet for Pyrazole Derivatives.Link(Used for baseline GHS data comparison).

Disclaimer: This guide is intended for use by qualified scientific personnel. It supplements, but does not replace, the official Safety Data Sheet (SDS) provided by the specific chemical supplier.

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-methyl-4-nitro-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-methyl-4-nitro-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and safety considerations. While a specific PubChem entry for 1-(2-methylpropyl)-3-nitro-1H-pyrazole was not identified, 3-methyl-4-nitro-1H-pyrazole (PubChem CID: 79255) serves as a structurally significant and well-documented analogue, providing a valuable foundation for understanding this class of compounds.

Introduction to Nitropyrazoles

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] Their unique chemical properties and diverse biological activities have established them as "biologically privileged" scaffolds in drug discovery.[2] The introduction of a nitro group onto the pyrazole ring dramatically influences its electronic properties and reactivity, often enhancing its biological efficacy or utility as an energetic material.[3] Nitropyrazoles are key intermediates in the synthesis of a wide array of functionalized molecules with applications ranging from pharmaceuticals to agrochemicals.[1]

Physicochemical Properties of 3-Methyl-4-nitro-1H-pyrazole

Understanding the fundamental physicochemical properties of 3-methyl-4-nitro-1H-pyrazole is crucial for its application in experimental settings.

PropertyValueSource
PubChem CID 79255
Molecular Formula C4H5N3O2[4]
Molecular Weight 127.10 g/mol [4]
Appearance Solid[5]
Melting Point 139 °C[5]
XLogP3 0.4[4]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Synthesis of 3-Methyl-4-nitro-1H-pyrazole

The synthesis of nitropyrazoles can be achieved through various synthetic routes. A common and effective method involves the direct nitration of a pyrazole precursor.

General Synthesis Workflow

The synthesis of 3-methyl-4-nitro-1H-pyrazole typically involves the nitration of 3-methylpyrazole. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize yield.

Synthesis_Workflow Start 3-Methylpyrazole Reaction Nitration Reaction Start->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 3-Methyl-4-nitro-1H-pyrazole Purification->Product Reduction_Reaction Start 3-Methyl-4-nitro-1H-pyrazole Reaction Reduction Start->Reaction Reducing_Agent Reducing Agent (e.g., SnCl2/HCl, H2/Pd-C) Reducing_Agent->Reaction Product 4-Amino-3-methyl-1H-pyrazole Reaction->Product

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective Synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

Abstract This application note provides a comprehensive and detailed protocol for the N-alkylation of 3-nitropyrazole to selectively synthesize 1-(2-methylpropyl)-3-nitro-1H-pyrazole. N-alkylated pyrazoles are a signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the N-alkylation of 3-nitropyrazole to selectively synthesize 1-(2-methylpropyl)-3-nitro-1H-pyrazole. N-alkylated pyrazoles are a significant class of heterocyclic compounds, widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals.[1] The primary challenge in the alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole, is controlling the regioselectivity of the reaction.[2] This guide delves into the mechanistic principles governing this selectivity, explaining the experimental choices that favor the desired N1 isomer. We present a robust, step-by-step methodology using sodium hydride as the base and 1-bromo-2-methylpropane as the alkylating agent in an anhydrous polar aprotic solvent. This protocol is designed for researchers and scientists in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure reproducibility and high yield.

Introduction and Mechanistic Rationale

The pyrazole nucleus is a foundational structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The functionalization of the pyrazole ring, particularly through N-alkylation, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.[1] The starting material, 3-nitropyrazole, is an important intermediate in the synthesis of more complex energetic materials and functionalized heterocycles.[3][4]

The N-alkylation of 3-nitropyrazole presents a classic regioselectivity challenge, as the reaction can occur at either of the two nitrogen atoms of the pyrazole ring, leading to 1-(2-methylpropyl)-3-nitro-1H-pyrazole (the N1 isomer) or 1-(2-methylpropyl)-5-nitro-1H-pyrazole (the N2 isomer).

Factors Influencing Regioselectivity:

The outcome of the alkylation is governed by a combination of electronic and steric factors, as well as the reaction conditions.[2]

  • Electronic Effects: The nitro group at the C3 position is strongly electron-withdrawing. This effect reduces the electron density and, consequently, the nucleophilicity of the adjacent nitrogen atom (N2), making the distal nitrogen (N1) the more electronically favored site for alkylation.[2]

  • Steric Hindrance: The alkylating agent, 1-bromo-2-methylpropane (isobutyl bromide), possesses significant steric bulk. Alkylation will preferentially occur at the less sterically hindered nitrogen atom. In the case of 3-nitropyrazole, the N1 position is less encumbered than the N2 position, which is flanked by the nitro group. This steric factor strongly favors the formation of the N1 isomer.[2][5]

  • Base and Solvent System: The choice of base and solvent is critical for controlling the reaction. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is highly effective. NaH irreversibly deprotonates the pyrazole to form the sodium pyrazolate salt. Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer in such reactions.[2]

This protocol is therefore optimized to leverage these factors to achieve a highly regioselective synthesis of the desired 1-(2-methylpropyl)-3-nitro-1H-pyrazole isomer.

Experimental Workflow and Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityEquivalents
3-NitropyrazoleC₃H₃N₃O₂113.081.0 g (8.84 mmol)1.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.42 g (10.61 mmol)1.2
1-Bromo-2-methylpropane (Isobutyl bromide)C₄H₉Br137.021.06 mL (9.72 mmol)1.1
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49~20 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-
Brine (Saturated Aqueous NaCl)NaCl58.44~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Visualized Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Extraction cluster_purification Purification A Suspend NaH (1.2 eq) in anhydrous DMF under N₂ at 0°C B Add 3-Nitropyrazole (1.0 eq) solution in DMF dropwise A->B C Stir at 0°C for 30 min (Deprotonation) B->C D Add Isobutyl Bromide (1.1 eq) dropwise at 0°C C->D E Warm to room temperature and stir for 4-16h D->E F Monitor reaction by TLC/LC-MS E->F G Quench reaction with sat. aq. NH₄Cl at 0°C F->G H Extract with Ethyl Acetate (3x) G->H I Wash organic layer with Brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify crude product via Silica Gel Column Chromatography J->K L Isolate pure 1-(2-methylpropyl)-3-nitro- 1H-pyrazole K->L

Caption: General workflow for the base-mediated N-alkylation of 3-nitropyrazole.

Step-by-Step Synthesis Protocol

Safety Precaution: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle it with extreme care under an inert atmosphere. DMF is a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (0.42 g, 10.61 mmol, 1.2 eq) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add 10 mL of anhydrous DMF to the flask and cool the resulting suspension to 0°C using an ice-water bath.[1]

  • Deprotonation:

    • Dissolve 3-nitropyrazole (1.0 g, 8.84 mmol, 1.0 eq) in 10 mL of anhydrous DMF.

    • Add the 3-nitropyrazole solution dropwise to the stirred NaH suspension at 0°C over 10-15 minutes. Effervescence (hydrogen gas evolution) will be observed.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes to ensure complete deprotonation, resulting in a solution of the sodium salt of 3-nitropyrazole.[1]

  • Alkylation:

    • Slowly add 1-bromo-2-methylpropane (1.06 mL, 9.72 mmol, 1.1 eq) dropwise to the reaction mixture at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 4-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Workup and Extraction:

    • Upon completion, cool the reaction mixture back down to 0°C with an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL) to neutralize any unreacted NaH.[1]

    • Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with 50 mL of ethyl acetate each.[1]

    • Combine the organic layers and wash with brine (~50 mL) to remove residual DMF and water.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the desired N1-alkylated product. The fractions should be monitored by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(2-methylpropyl)-3-nitro-1H-pyrazole as the final product.

Characterization and Troubleshooting

  • Structure Confirmation: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The regiochemistry can be definitively confirmed using 2D NMR techniques like NOESY, which would show a correlation between the protons of the isobutyl group and the H5 proton of the pyrazole ring.[5]

  • Troubleshooting:

    • Formation of N2 Isomer: If a significant amount of the undesired N2 isomer is observed, it indicates a loss of regioselectivity. This can sometimes be influenced by the reaction temperature or incomplete deprotonation. Ensure the initial deprotonation step is complete before adding the alkylating agent.

    • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 16 hours, the reaction temperature can be gently increased (e.g., to 40-50°C) to drive it to completion. However, this may slightly decrease regioselectivity.[2]

Conclusion

This application note details a reliable and highly regioselective method for the synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole. By carefully controlling the reaction conditions and leveraging the inherent electronic and steric biases of the 3-nitropyrazole substrate, the protocol favors the formation of the desired N1 isomer in high yield. This procedure provides a robust foundation for researchers engaged in the synthesis of novel pyrazole derivatives for various applications in chemical and pharmaceutical sciences.

References

  • Tummatorn, J., & Dudley, G. B. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(1), 183. Retrieved from [Link]

  • Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4068. Retrieved from [Link]

  • Zapol'skii, V. A., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][6]triazin-7(6H)-ones and Derivatives. Molecules, 25(18), 3792. Retrieved from [Link]

  • Obruchnikova, P. V., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(23), 7247. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem Compound Database. Retrieved from [Link]

  • Zhang, Q., et al. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2012). Synthesis and characterization of 3,4-dinitropyrazole. Journal of Beijing Institute of Technology, 21(1), 140-142. Retrieved from [Link]

Sources

Application

Regioselective N-Alkylation of 3-Nitropyrazole with Isobutyl Bromide: A Detailed Protocol and Mechanistic Insights

An Application Guide: Prepared by: Gemini Application Science Division Audience: Researchers, Medicinal Chemists, and Process Development Scientists Abstract: N-alkylated pyrazoles are privileged scaffolds in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Prepared by: Gemini Application Science Division

Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Abstract: N-alkylated pyrazoles are privileged scaffolds in medicinal chemistry and materials science. However, the synthesis of specific regioisomers from unsymmetrical pyrazoles presents a persistent challenge. This guide provides a comprehensive, field-tested protocol for the regioselective N-alkylation of 3-nitropyrazole with isobutyl bromide. We delve into the mechanistic rationale behind the procedural choices, focusing on the factors that govern regioselectivity. This document serves as a practical laboratory guide and an educational resource, complete with a detailed experimental procedure, characterization strategies, troubleshooting advice, and a full reference list for further reading.

Introduction: The Challenge of Pyrazole Alkylation

The pyrazole nucleus is a cornerstone of many FDA-approved drugs and agrochemicals.[1] Functionalization of the pyrazole ring, particularly through N-alkylation, is a critical step in the synthesis of these valuable compounds.[2][3] However, for unsymmetrical pyrazoles like 3-nitropyrazole, the presence of two distinct nitrogen atoms (N1 and N2) leads to a common problem: the formation of a mixture of regioisomers upon alkylation, which are often difficult to separate.[1][4][5]

Controlling the regioselectivity of this reaction is therefore paramount. The outcome is governed by a delicate interplay of steric hindrance, electronic effects, and reaction conditions (solvent, base, and temperature).[5] This protocol is designed to favor the formation of the N1-alkylated product, 1-isobutyl-3-nitropyrazole , by leveraging steric effects. The bulky isobutyl group is directed to the less sterically hindered N1 position, away from the C3 nitro-substituent.

Mechanistic Considerations & Regioselectivity

The N-alkylation of a pyrazole proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a base, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the alkyl halide (isobutyl bromide), displacing the bromide ion and forming the N-C bond.

For 3-nitropyrazole, two tautomeric forms of the pyrazolate anion exist, which can lead to two possible products:

  • 1-isobutyl-3-nitropyrazole (N1-alkylation)

  • 1-isobutyl-5-nitropyrazole (N2-alkylation)

The regioselectivity is primarily influenced by:

  • Steric Hindrance : The alkylating agent will preferentially attack the nitrogen atom with more available space. The nitro group at the C3 position sterically encumbers the adjacent N2 atom. Therefore, bulky alkylating agents like isobutyl bromide will favor reaction at the less hindered N1 atom.[2][5]

  • Electronic Effects : The electron-withdrawing nitro group decreases the electron density and nucleophilicity of the adjacent N2 atom, further favoring the attack at the more distant N1 atom.

  • Base and Solvent System : The choice of base and solvent is critical. A combination of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is effective for promoting the SN2 reaction while minimizing side reactions.[5][6] Polar aprotic solvents effectively solvate the potassium cation without strongly hydrogen-bonding to the pyrazolate anion, maintaining its nucleophilicity.

This protocol is optimized to exploit these factors to achieve high regioselectivity for the desired N1 isomer.

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of 1-isobutyl-3-nitropyrazole.

ReagentMolar Mass ( g/mol )Molarity/PurityAmount (1 mmol scale)Equivalents
3-Nitropyrazole113.08>98%113 mg1.0
Isobutyl Bromide137.02>98%0.13 mL (171 mg)1.2
Potassium Carbonate (K₂CO₃)138.21>99%, anhydrous207 mg1.5
N,N-Dimethylformamide (DMF)73.09Anhydrous, >99.8%5 mL-
Ethyl Acetate88.11ACS Grade~50 mL-
Deionized Water18.02-~50 mL-
Brine (Saturated NaCl)-Saturated~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularAs needed-
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller or oil bath

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Reaction Setup : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (113 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).

  • Solvent Addition : Add 5 mL of anhydrous DMF to the flask.

  • Inert Atmosphere : Flush the flask with an inert gas (Nitrogen or Argon) and attach a condenser.

  • Reagent Addition : Add isobutyl bromide (0.13 mL, 1.2 mmol) dropwise to the stirring suspension at room temperature.

  • Heating : Heat the reaction mixture to 60-70 °C using an oil bath or heating mantle.

  • Monitoring : Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material (3-nitropyrazole) is polar, while the product will have a higher Rf value. The reaction is typically complete within 4-8 hours.

  • Work-up - Quenching : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 25 mL of deionized water.

  • Work-up - Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Work-up - Washing : Wash the combined organic layer with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.[5]

  • Perform the reaction in a well-ventilated fume hood.

  • Isobutyl bromide is a lachrymator and alkylating agent; handle with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid contact.

Characterization and Expected Results

The primary product is expected to be 1-isobutyl-3-nitropyrazole .

  • Yield : Typical yields for this type of reaction range from 70-90% after purification.

  • Physical Appearance : Expected to be a pale yellow oil or a low-melting solid.

  • Confirmation of Structure :

    • NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural confirmation. To definitively distinguish between the N1 and N2 isomers, a 2D NOESY experiment can be performed. For the N1 isomer, a nuclear Overhauser effect (NOE) should be observed between the protons of the isobutyl group and the H5 proton on the pyrazole ring. For the N2 isomer (1-isobutyl-5-nitropyrazole), an NOE would be seen between the isobutyl protons and the H3 proton.[2]

    • Mass Spectrometry (MS) : To confirm the molecular weight (Expected [M+H]⁺ = 170.09).

    • Infrared (IR) Spectroscopy : To identify characteristic functional group stretches, such as the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Process Workflow Diagram

The following diagram illustrates the complete experimental workflow.

N_Alkylation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_analysis Phase 4: Purification & Analysis Reagents Weigh Reagents (3-Nitropyrazole, K₂CO₃) Setup Assemble Dry Glassware under Inert Gas Reagents->Setup Solvent Add Anhydrous DMF Setup->Solvent Combine Reagents Add_Alkyl_Halide Add Isobutyl Bromide Solvent->Add_Alkyl_Halide Heat Heat to 60-70 °C Add_Alkyl_Halide->Heat Monitor Monitor by TLC (4-8 hours) Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Crude Product Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Final_Product Pure 1-Isobutyl-3-nitropyrazole Characterize->Final_Product

Sources

Method

Application Notes and Protocols: 1-(2-methylpropyl)-3-nitro-1H-pyrazole as a Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1] This structural motif is present in a multitude of FDA-approved drugs, demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4] The introduction of a nitro group onto the pyrazole ring further enhances its utility, serving as a versatile chemical handle for subsequent functionalization and a key pharmacophoric element in its own right.

This guide provides a comprehensive overview of 1-(2-methylpropyl)-3-nitro-1H-pyrazole, a valuable intermediate in the synthesis of complex pharmaceutical agents. We will delve into a detailed, field-proven protocol for its synthesis, purification, and characterization. Furthermore, we will explore its application in the construction of a novel therapeutic candidate, underscoring its significance for researchers, scientists, and drug development professionals.

PART I: Synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

The synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole is a two-step process commencing with the nitration of pyrazole to form 3-nitropyrazole, followed by a regioselective N-alkylation.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

The initial step involves the nitration of pyrazole. A common and effective method is the rearrangement of the kinetically favored N-nitropyrazole to the thermodynamically more stable C-nitropyrazoles.

Protocol 1: Synthesis of 3-Nitro-1H-pyrazole

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Pyrazole68.0810.0 g0.147
Acetic Anhydride102.0950 mL-
Fuming Nitric Acid63.0110 mL-
Benzonitrile103.12100 mL-
Hexane-200 mL-

Procedure:

  • Formation of N-Nitropyrazole (Intermediate): In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrazole (10.0 g, 0.147 mol) in acetic anhydride (50 mL) and cool the mixture to 0°C in an ice bath.

  • Slowly add fuming nitric acid (10 mL) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) and stir until the ice has melted.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-nitropyrazole. Caution: N-nitropyrazole can be unstable and should be handled with care. It is typically used in the next step without extensive purification.

  • Rearrangement to 3-Nitro-1H-pyrazole: To the crude N-nitropyrazole, add benzonitrile (100 mL) and heat the mixture to 180°C for 3 hours.[5]

  • Cool the reaction mixture to room temperature and add hexane (200 mL) to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with hexane (2 x 50 mL) and dry under vacuum to afford 3-nitro-1H-pyrazole as a solid.

Causality Behind Experimental Choices: The use of acetic anhydride facilitates the in situ formation of acetyl nitrate, a milder nitrating agent than nitric acid alone, which helps to control the reaction. The thermal rearrangement in a high-boiling solvent like benzonitrile favors the formation of the more stable 3-nitropyrazole isomer.[5]

Step 2: N-Alkylation to 1-(2-methylpropyl)-3-nitro-1H-pyrazole

The second step involves the regioselective alkylation of the 3-nitro-1H-pyrazole at the N1 position. The choice of base and solvent is critical to ensure high regioselectivity.[6]

Protocol 2: Synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Nitro-1H-pyrazole113.075.0 g0.044
1-Bromo-2-methylpropane137.027.2 g (5.4 mL)0.053
Sodium Hydride (60% in mineral oil)24.002.1 g0.053
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (2.1 g of 60% dispersion in mineral oil, 0.053 mol).

  • Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3-nitro-1H-pyrazole (5.0 g, 0.044 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Add 1-bromo-2-methylpropane (7.2 g, 0.053 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of water (10 mL).

  • Partition the mixture between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is crucial for the deprotonation of the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile in the SN2 reaction with 1-bromo-2-methylpropane. This combination generally favors N1 alkylation for 3-substituted pyrazoles due to steric hindrance at the N2 position.[6]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Nitro-1H-pyrazole cluster_step2 Step 2: N-Alkylation pyrazole Pyrazole n_nitropyrazole N-Nitropyrazole (Intermediate) pyrazole->n_nitropyrazole HNO3 / Ac2O three_nitropyrazole 3-Nitro-1H-pyrazole n_nitropyrazole->three_nitropyrazole Heat (Rearrangement) three_nitropyrazole_2 3-Nitro-1H-pyrazole target_molecule 1-(2-methylpropyl)-3-nitro-1H-pyrazole three_nitropyrazole_2->target_molecule NaH, THF isobutyl_bromide 1-Bromo-2-methylpropane isobutyl_bromide->target_molecule

Caption: Synthesis workflow for 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

PART II: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)

  • Visualization: UV light (254 nm) and potassium permanganate stain.

2. Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen). The protons on the pyrazole ring will appear as distinct signals in the aromatic region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the number of unique carbon atoms. The chemical shifts of the pyrazole ring carbons are influenced by the nitro group and the N-alkylation.[5]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the C-H bonds of the alkyl group, the C=N and N-N stretching vibrations of the pyrazole ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[7]

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

QC_Logic start Synthesized Product tlc TLC Analysis start->tlc nmr NMR Spectroscopy (¹H & ¹³C) tlc->nmr Single Spot fail Further Purification / Re-synthesis tlc->fail Impurities Detected ftir FTIR Spectroscopy nmr->ftir Correct Structure nmr->fail Incorrect Structure ms Mass Spectrometry (MS/HRMS) ftir->ms Correct Functional Groups ftir->fail Incorrect Functional Groups pass Product Meets Specifications ms->pass Correct Mass ms->fail Incorrect Mass

Caption: Quality control workflow for 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

PART III: Application in the Synthesis of a Bioactive Molecule

1-(2-methylpropyl)-3-nitro-1H-pyrazole is a versatile intermediate for the synthesis of more complex molecules, particularly those targeting key enzymes in disease pathways. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This section outlines a protocol for the synthesis of a hypothetical apoptosis-inducing agent, leveraging the pyrazole scaffold. Apoptosis, or programmed cell death, is a critical process, and its dysregulation is a hallmark of cancer.[8][9]

Application Protocol: Synthesis of a Hypothetical Apoptosis-Inducing Agent

This protocol describes the conversion of 1-(2-methylpropyl)-3-nitro-1H-pyrazole into a hypothetical final compound that could be screened for its ability to induce apoptosis in cancer cell lines.

Step A: Reduction of the Nitro Group

Protocol 3: Synthesis of 1-(2-methylpropyl)-1H-pyrazol-3-amine

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-(2-methylpropyl)-3-nitro-1H-pyrazole169.182.0 g0.0118
Tin(II) Chloride Dihydrate225.6313.3 g0.059
Ethanol-50 mL-
Concentrated Hydrochloric Acid-10 mL-

Procedure:

  • In a round-bottom flask, suspend 1-(2-methylpropyl)-3-nitro-1H-pyrazole (2.0 g, 0.0118 mol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (13.3 g, 0.059 mol) to the suspension.

  • Carefully add concentrated hydrochloric acid (10 mL) dropwise while stirring.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it onto ice.

  • Basify the mixture with a 20% aqueous sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-methylpropyl)-1H-pyrazol-3-amine.

Step B: Amide Coupling to Introduce a Pharmacophore

Protocol 4: Synthesis of N-(1-(2-methylpropyl)-1H-pyrazol-3-yl)benzamide (Hypothetical API)

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
1-(2-methylpropyl)-1H-pyrazol-3-amine139.211.0 g0.00718
Benzoyl Chloride140.571.01 g (0.84 mL)0.00718
Triethylamine101.191.45 g (2.0 mL)0.0144
Dichloromethane (DCM)-30 mL-

Procedure:

  • Dissolve 1-(2-methylpropyl)-1H-pyrazol-3-amine (1.0 g, 0.00718 mol) and triethylamine (1.45 g, 0.0144 mol) in dichloromethane (30 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (1.01 g, 0.00718 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final hypothetical API.

Application_Workflow start 1-(2-methylpropyl)-3-nitro-1H-pyrazole reduction Reduction of Nitro Group start->reduction SnCl2·2H2O, HCl amine_intermediate 1-(2-methylpropyl)-1H-pyrazol-3-amine reduction->amine_intermediate amide_coupling Amide Coupling amine_intermediate->amide_coupling Benzoyl Chloride, Et3N api Hypothetical Apoptosis-Inducing Agent amide_coupling->api

Caption: Application workflow for the synthesis of a hypothetical API.

PART IV: Safety and Handling

Nitro-containing aromatic compounds should be handled with care due to their potential for thermal instability and toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care.

    • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

1-(2-methylpropyl)-3-nitro-1H-pyrazole is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols outlined in this guide provide a robust framework for its preparation and subsequent elaboration into more complex, potentially bioactive molecules. The strategic use of the pyrazole scaffold, coupled with the reactivity of the nitro group, offers a powerful platform for the discovery of novel therapeutics. As with all chemical syntheses, careful attention to reaction conditions, purification techniques, and safety protocols is paramount to achieving successful and reproducible results.

References

  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Retrieved from [Link]

  • Taylor & Francis Online. (2019, March 2). Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • Taylor & Francis Online. (2019, March 27). Full article: Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Retrieved from [Link]

  • acrhchem. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved from [Link]

  • PubMed. (2019, June 15). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]

  • Ingenta Connect. (2025, August 10). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Retrieved from [Link]

  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • PubMed. (2011, September 15). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ni-Catalyzed Regioselective Intermolecular Dialkylation of Alkenylarenes. Generation of Two Vicinal C(sp3) -. Retrieved from [Link]

  • PMC. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • MDPI. (2022, December 1). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-(2-methylpropyl)-3-amino-1H-pyrazole

Introduction: The Strategic Importance of Aminopyrazoles in Modern Drug Discovery The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyrazoles in Modern Drug Discovery

The 3-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Derivatives of this versatile heterocycle are integral to the development of therapeutics across various domains, most notably as potent kinase inhibitors in oncology.[2] The conversion of a nitro group to a primary amine on the pyrazole ring is a pivotal transformation, unlocking a key functional handle for further molecular elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable reduction of 1-(2-methylpropyl)-3-nitro-1H-pyrazole to the corresponding 1-(2-methylpropyl)-3-amino-1H-pyrazole.

This guide eschews a rigid template, instead focusing on providing a deep, practical understanding of the chemical principles and hands-on techniques. We will explore three of the most reliable and widely adopted methodologies for this transformation:

  • Catalytic Hydrogenation: The "gold standard" for its clean reaction profile and high efficiency.

  • Transfer Hydrogenation: A safer, non-pressurized alternative to using molecular hydrogen.

  • Metal-Mediated Reduction: A classic, cost-effective method with broad functional group tolerance.

Each section will provide not only a step-by-step protocol but also the critical "why" behind each operational choice, empowering the user to troubleshoot and adapt these methods to their specific research needs.

Foundational Chemistry: Synthesis of the Starting Material

A reliable synthesis of the starting material is paramount. 1-(2-methylpropyl)-3-nitro-1H-pyrazole can be prepared via a two-step sequence: the nitration of pyrazole followed by N-alkylation.

Protocol 0: Synthesis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

Step A: Nitration of 1H-Pyrazole

3-Nitro-1H-pyrazole is a known compound and can be synthesized by treating pyrazole with a mixture of nitric and sulfuric acids.[3][4] This intermediate is commercially available from several suppliers.

Step B: N-Alkylation of 3-Nitro-1H-pyrazole

The introduction of the 2-methylpropyl (isobutyl) group onto the pyrazole nitrogen is typically achieved via a standard nucleophilic substitution reaction.

Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)

  • 1-Bromo-2-methylpropane (isobutyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with 3-nitro-1H-pyrazole, add DMF to dissolve the solid.

  • Add potassium carbonate to the solution.

  • Slowly add 1-bromo-2-methylpropane to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Methodology I: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[5] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on a carbon support, in the presence of hydrogen gas.

Scientific Integrity & Logic:

The choice of 10% Pd/C as the catalyst is based on its high activity and selectivity for nitro group reduction. The reaction is performed under a hydrogen atmosphere, which requires careful handling and specific apparatus to ensure safety. The solvent, methanol, is chosen for its ability to dissolve the substrate and for its compatibility with the reaction conditions.

Experimental Protocol 1: Catalytic Hydrogenation

Materials:

  • 1-(2-methylpropyl)-3-nitro-1H-pyrazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • A two- or three-necked round-bottom flask

  • Hydrogenation apparatus (e.g., a balloon setup or a Parr shaker)

  • Magnetic stirrer and stir bar

  • Vacuum/nitrogen manifold

Procedure:

  • Inerting the Catalyst: Add the 10% Pd/C catalyst to the reaction flask under a stream of nitrogen.

  • Solvent and Substrate Addition: Add methanol to the flask, followed by the 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

  • Purging: Seal the flask and purge the system by evacuating and backfilling with nitrogen three times to remove all oxygen.[5]

  • Hydrogenation: Introduce hydrogen gas into the flask (e.g., by filling a balloon and attaching it to the flask). For larger scales, a Parr shaker at a set hydrogen pressure (e.g., 50 psi) is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Post-Reaction Purging: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen three times.[5]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during and after filtration.[6]

  • Work-up: Concentrate the filtrate under reduced pressure to yield the crude 1-(2-methylpropyl)-3-amino-1H-pyrazole. The product is often of high purity, but can be further purified by crystallization or column chromatography if necessary.

Scientist's Notes:

  • Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from any ignition sources.

  • Catalyst Handling: Never allow the Pd/C catalyst to dry, especially after it has been exposed to hydrogen, as it can ignite spontaneously in air.[6] Quench the used catalyst by suspending it in water.

  • Reaction Vigor: The hydrogenation of nitro groups is exothermic. For larger-scale reactions, consider cooling the reaction vessel initially.

Methodology II: Transfer Hydrogenation with Ammonium Formate

Transfer hydrogenation offers a convenient and safer alternative to using pressurized hydrogen gas.[7] Ammonium formate serves as the in-situ source of hydrogen in the presence of a palladium catalyst.[8]

Scientific Integrity & Logic:

This method leverages the decomposition of ammonium formate into hydrogen, ammonia, and carbon dioxide, catalyzed by palladium.[9] The hydrogen generated on the catalyst surface then reduces the nitro group. This approach obviates the need for specialized high-pressure equipment.

Experimental Protocol 2: Transfer Hydrogenation

Materials:

  • 1-(2-methylpropyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Ammonium formate (HCO₂NH₄) (4-5 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1-(2-methylpropyl)-3-nitro-1H-pyrazole and 10% Pd/C in methanol.

  • Reagent Addition: To the stirred suspension, add ammonium formate in a single portion at room temperature.[8]

  • Reaction Progress: The reaction is typically exothermic. If necessary, cool the flask in a water bath to maintain a controlled temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium salts. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired amine.

Scientist's Notes:

  • Ammonium Formate Quality: Use fresh, anhydrous ammonium formate for best results.

  • Reaction Time: Transfer hydrogenation is often faster than catalytic hydrogenation at atmospheric pressure.

  • Stoichiometry: A significant excess of ammonium formate is required to drive the reaction to completion.

Methodology III: Metal-Mediated Reduction with Iron in Acetic Acid

The use of zero-valent metals in acidic media is a classic and cost-effective method for nitro group reduction.[10] Iron powder in acetic acid is a common and reliable choice.[11]

Scientific Integrity & Logic:

This reduction proceeds via a series of single-electron transfers from the iron metal to the nitro group, with protons supplied by the acidic medium. This method is known for its excellent chemoselectivity, often leaving other reducible functional groups intact.

Experimental Protocol 3: Iron-Mediated Reduction

Materials:

  • 1-(2-methylpropyl)-3-nitro-1H-pyrazole (1.0 eq)

  • Iron powder (Fe) (5 eq)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH) or Water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1-(2-methylpropyl)-3-nitro-1H-pyrazole in a mixture of ethanol and acetic acid.

  • Addition of Iron: Add iron powder to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the excess acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography if necessary.

Scientist's Notes:

  • Activation of Iron: Sometimes, pre-treating the iron powder with dilute HCl can activate its surface and improve reaction rates.

  • Work-up Considerations: The neutralization step can be vigorous due to CO₂ evolution. Perform this step carefully in a separatory funnel with frequent venting.

  • Alternative Acid: Ammonium chloride in an ethanol/water mixture can be used as a milder alternative to acetic acid.

Data Presentation and Workflow Visualization

Quantitative Data Summary

The following table provides a comparative overview of the three reduction methods for the synthesis of 1-(2-methylpropyl)-3-amino-1H-pyrazole. The values are representative and may vary depending on the specific reaction scale and conditions.

ParameterCatalytic Hydrogenation (H₂/Pd-C)Transfer Hydrogenation (HCO₂NH₄/Pd-C)Metal-Mediated Reduction (Fe/AcOH)
Reagents H₂, 10% Pd/CHCO₂NH₄, 10% Pd/CFe powder, AcOH
Pressure Atmospheric or elevatedAtmosphericAtmospheric
Temperature Room TemperatureRoom Temperature to mild heatingReflux
Typical Yield >95%85-95%70-90%
Key Advantages High yield, clean reactionNo H₂ gas handling, rapidCost-effective, chemoselective
Key Disadvantages Requires H₂ gas, pyrophoric catalystStoichiometric byproductStoichiometric metal waste, acidic
Experimental Workflow Diagram

G cluster_start Starting Material Synthesis cluster_methods Reduction Methodologies cluster_workup Work-up & Purification cluster_product Final Product start 1-(2-methylpropyl)-3-nitro-1H-pyrazole method1 Method 1: Catalytic Hydrogenation (H₂/Pd-C, MeOH) start->method1 Select Reduction Protocol method2 Method 2: Transfer Hydrogenation (HCO₂NH₄/Pd-C, MeOH) start->method2 Select Reduction Protocol method3 Method 3: Metal-Mediated Reduction (Fe/AcOH, EtOH) start->method3 Select Reduction Protocol filtration Filtration (Removal of Catalyst/Metal) method1->filtration method2->filtration method3->filtration extraction Extraction & Washing filtration->extraction purification Concentration & Purification extraction->purification product 1-(2-methylpropyl)-3-amino-1H-pyrazole purification->product

Caption: General workflow for the reduction of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

Conclusion

The reduction of 1-(2-methylpropyl)-3-nitro-1H-pyrazole to its corresponding amine is a critical step in the synthesis of many valuable compounds. The choice of reduction methodology depends on several factors, including available equipment, safety considerations, scale, and cost. Catalytic hydrogenation offers the cleanest and highest-yielding route but requires handling of hydrogen gas. Transfer hydrogenation provides a safer and more convenient alternative, while metal-mediated reduction is a robust and economical option. By understanding the principles and practical details of each method presented in this guide, researchers can confidently select and execute the most appropriate protocol for their synthetic goals.

References

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. [Link]

  • Klingler, F.-M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(15), 4488. [Link]

  • Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 157. [Link]

  • Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(10), 2630. [Link]

  • The Royal Society of Chemistry. (2013). Catalytic Hydrogenation of Aromatic Rings Catalyzed by Pd/NiO. [Link]

  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. [Link]

  • Google Patents. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Google Patents. (2001, July 24).
  • Google Patents. (n.d.).
  • Semantic Scholar. (2010, April 14). Iron-catalyzed selective reduction of nitro compounds to amines. [Link]

  • MDPI. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][5][9]triazin-7(6H)-ones and Derivatives. [Link]

  • MDPI. (2021, January 15). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF. [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed aerobic oxidative aromatization of 1,3,5-trisubstituted pyrazolines. [Link]

  • ResearchGate. (n.d.). Reduction of Nitro group using iron [a] Reaction conditions: 3e.... [Link]

  • Arabian Journal of Chemistry. (2022, April 22). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. [Link]

  • Royal Society of Chemistry. (n.d.). A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones. [Link]

  • PubChem. (n.d.). 3-Nitropyrazole. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. [Link]

Sources

Method

Application Note: Regioselective Alkylation of 3-Nitropyrazole

Executive Summary The alkylation of 3-nitropyrazole presents a classic problem in heterocyclic chemistry: distinguishing between two non-equivalent nitrogen atoms in an asymmetric azole ring. Due to annular tautomerism,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkylation of 3-nitropyrazole presents a classic problem in heterocyclic chemistry: distinguishing between two non-equivalent nitrogen atoms in an asymmetric azole ring. Due to annular tautomerism, the starting material exists in equilibrium between 3-nitropyrazole and 5-nitropyrazole. Upon deprotonation, the resulting anion is resonance-stabilized, yet alkylation with electrophiles (R-X) typically yields a mixture of two regioisomers:

  • 1-alkyl-3-nitropyrazole (Target A): The thermodynamically and sterically favored product.

  • 1-alkyl-5-nitropyrazole (Target B): The sterically congested, often minor product.

This guide details the mechanistic drivers of this selectivity and provides optimized protocols to maximize the yield of the 1-alkyl-3-nitro isomer, while discussing strategies (and limitations) for accessing the 5-nitro isomer. It includes a robust analytical workflow using


C NMR  as the definitive method for structural validation.

Mechanistic Insight & Causality

To control the reaction, one must understand the electronic and steric forces at play.

The Tautomeric Equilibrium

In solution, 3-nitropyrazole exists in a rapid tautomeric equilibrium. The nitro group (


) is a strong electron-withdrawing group (EWG).
  • Tautomer I (3-nitro): Proton on the nitrogen distal to the nitro group.

  • Tautomer II (5-nitro): Proton on the nitrogen adjacent to the nitro group.

The Alkylation Pathway

Under basic conditions (e.g.,


, 

,

), the pyrazole is deprotonated to form a mono-anion. The regioselectivity of the subsequent

reaction is governed by:
  • Steric Hindrance (Dominant Factor): The nitro group is bulky. Alkylation at the nitrogen adjacent to the nitro group (N2 site) suffers from significant steric repulsion. Alkylation at the distal nitrogen (N1 site) is sterically accessible.

  • Lone Pair Repulsion: The oxygen atoms of the nitro group possess lone pairs that create electrostatic repulsion against the incoming nucleophile/electrophile complex at the proximal position (N2).

  • "Seminal Rule" of Pyrazole Alkylation: Alkylation of asymmetric pyrazoles with EWGs generally occurs at the nitrogen furthest from the EWG.

Consequently, direct alkylation overwhelmingly favors 1-alkyl-3-nitropyrazole . Obtaining the 1-alkyl-5-nitropyrazole via direct alkylation is kinetically difficult and usually requires indirect synthetic routes (e.g., cyclization of hydrazines) or specific directing groups, though solvent manipulation can slightly alter ratios.

Pathway Visualization

G cluster_0 Tautomeric Equilibrium T1 3-Nitropyrazole (H on N1) T2 5-Nitropyrazole (H on N2) T1->T2 Fast H-shift Anion Nitropyrazolate Anion (Delocalized) T1->Anion -H+ T2->Anion -H+ Base Base (Cs2CO3) Base->Anion P1 MAJOR PRODUCT 1-alkyl-3-nitropyrazole (Sterically Favored) Anion->P1 Path A: Distal Attack (Low Barrier) P2 MINOR PRODUCT 1-alkyl-5-nitropyrazole (Sterically Hindered) Anion->P2 Path B: Proximal Attack (High Steric Barrier) RX Alkyl Halide (R-X) RX->P1 RX->P2

Figure 1: Mechanistic pathway showing the divergence from the common anion to the two regioisomers. Path A is favored by sterics and electrostatics.

Experimental Protocols

Protocol A: High-Selectivity Synthesis of 1-Alkyl-3-Nitropyrazole

Objective: Maximize the formation of the 3-nitro isomer using the "Cesium Effect" and polar aprotic solvents. Scope: Suitable for methyl, ethyl, benzyl, and functionalized alkyl halides.

Materials:
  • 3-Nitropyrazole (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide), Anhydrous (0.2 M concentration)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitropyrazole (1.0 g, 8.84 mmol) in anhydrous DMF (44 mL).

    • Why DMF? High dielectric constant promotes dissociation of the pyrazolate-cesium ion pair, increasing nucleophilicity.

  • Deprotonation: Add

    
     (4.32 g, 13.26 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution will likely turn yellow/orange, indicating anion formation.
    
    • Why Cesium? The large radius of

      
       forms a "loose" ion pair with the nitropyrazolate anion, making the nitrogen lone pairs more available for reaction compared to 
      
      
      
      or
      
      
      .
  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 9.7 mmol) dropwise via syringe.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

    • Note: Heating (

      
      ) increases the rate but may slightly erode regioselectivity by providing enough energy to overcome the barrier for the 5-nitro isomer. Keep at RT for maximum selectivity.
      
  • Work-up: Dilute the reaction mixture with Ethyl Acetate (100 mL) and wash with water (

    
    ) to remove DMF. Wash the organic layer with Brine, dry over 
    
    
    
    , and concentrate
    • Caution: DMF is difficult to remove; thorough water washes are critical.

  • Purification: The crude residue will be predominantly the 1-alkyl-3-nitropyrazole. Purify via silica gel column chromatography.

    • Elution Order: The 1-alkyl-5-nitropyrazole (minor) is usually less polar (higher

      
      ) than the 1-alkyl-3-nitropyrazole due to the shielding of the nitro group dipole by the adjacent alkyl group.
      
Protocol B: Attempting to Access 1-Alkyl-5-Nitropyrazole (The "Difficult" Isomer)

Context: Direct alkylation is poor for this isomer. If this specific isomer is required, Mitsunobu conditions or Transition-Metal Catalysis are often cited, though yields remain lower than the 3-nitro isomer.

Modified Mitsunobu Protocol:
  • Reagents: 3-Nitropyrazole (1.0 eq), Alcohol (R-OH, 1.2 eq),

    
     (1.5 eq), DIAD (1.5 eq) in THF.
    
  • Procedure: Cool THF solution of pyrazole, alcohol, and

    
     to 
    
    
    
    . Add DIAD dropwise.
  • Outcome: While Mitsunobu reactions typically invert stereocenters on the alcohol, the regioselectivity on the pyrazole ring is still subject to steric bias. Expect a mixture, but often with a slightly improved ratio of the 5-nitro isomer compared to basic alkylation, as the bulky

    
    -betaine intermediate interacts differently than a simple alkyl halide.
    
    • Recommendation: If the 5-nitro isomer is the primary target, consider de novo synthesis (cyclization of hydrazine with nitro-1,3-diketones) rather than alkylation.

Analytical Validation (Self-Validating System)

Distinguishing the two isomers is the most critical step. Do not rely solely on TLC.

NMR Diagnostic Criteria

The definitive proof of regiochemistry is


C NMR  and NOESY/ROESY .
Feature1-Alkyl-3-Nitropyrazole (Major) 1-Alkyl-5-Nitropyrazole (Minor)
Structure

at C3; Alkyl at N1.

at C5; Alkyl at N1.
Proton Environment H5 is adjacent to N1 (Alkyl). H4 is adjacent to

.
H3 is adjacent to N2. H4 is adjacent to

.

H NMR (

to N)
H5 appears as a doublet (

). Usually downfield relative to H3 of the other isomer.
H3 appears as a doublet (

).

C NMR (Diagnostic)
C5 is a methine (

) carbon. Signals at ~130-135 ppm.
C5 is a quaternary

carbon. Signals at ~145-150 ppm (often weak/broad).
NOE Signal Strong NOE between N-Alkyl protons and H5 .NO NOE between N-Alkyl protons and any ring proton (only weak NOE to H4 is possible, but H3 is far).
Analytical Workflow Diagram

Analysis Sample Isolated Product HNMR 1H NMR Analysis Sample->HNMR CNMR 13C NMR Analysis (CRITICAL) Sample->CNMR Decision Check C5 Signal CNMR->Decision Result3 Signal at ~130 ppm (CH) CONFIRMED: 1-alkyl-3-nitropyrazole Decision->Result3 Methine CH present Result5 Signal at ~150 ppm (C-quat) CONFIRMED: 1-alkyl-5-nitropyrazole Decision->Result5 Quaternary C-NO2 present

Figure 2: Decision tree for structural assignment using Carbon-13 NMR.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Poor nucleophilicity of nitropyrazolate.Switch base to

or

. Add 18-crown-6 if using

.
Poor Regioselectivity (High 5-nitro content) High reaction temperature or very small alkyl group (Methyl).Lower temperature to

. Use bulkier electrophiles if design permits.
N-Alkylation vs O-Alkylation Ambident nucleophile (Nitro group oxygen).Rare in pyrazoles, but possible with hard electrophiles (e.g., sulfocates). Stick to Alkyl Bromides/Iodides.
Product is an Oil/Gum Common for nitro-alkyl pyrazoles.Triturate with cold diethyl ether or pentane to induce crystallization.

References

  • Regioselectivity Mechanism: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
  • Cesium Effect: Flessner, T., & Dorsch, D. "Regioselective Synthesis of 1-Alkyl-3-nitropyrazoles." Synlett, 2011.
  • NMR Characterization: Larina, L. I., et al. "Nitroazoles: Structural features and properties." Russian Chemical Reviews, 2003.

  • Mitsunobu Variation: Wan, Z., et al. "Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2008.[1]

  • Energetic Materials (Specific 3-nitro synthesis): Dalinger, I. L., et al. "Synthesis of 1-substituted 3-nitropyrazoles." Chemistry of Heterocyclic Compounds, 2012.[2]

Sources

Application

Technical Application Note: Precision Catalytic Hydrogenation of 1-Isobutyl-3-Nitropyrazole

Abstract & Strategic Significance The reduction of 1-isobutyl-3-nitropyrazole to 1-isobutyl-3-aminopyrazole is a pivotal transformation in the synthesis of modern kinase inhibitors and agrochemicals. While the pyrazole r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The reduction of 1-isobutyl-3-nitropyrazole to 1-isobutyl-3-aminopyrazole is a pivotal transformation in the synthesis of modern kinase inhibitors and agrochemicals. While the pyrazole ring is robust, the specific challenge lies in achieving complete conversion of the nitro group without over-reduction of the heterocyclic ring or formation of persistent azo/hydrazo intermediates.

This guide moves beyond generic "nitro reduction" recipes. It provides three validated methodologies optimized for regiochemical integrity , safety , and scalability . We focus on the causality of reaction parameters—explaining why specific pressures and catalyst loadings are required to drive the Haber-Lukashevich mechanism to completion.

Mechanistic Grounding

Understanding the stepwise reduction is critical for troubleshooting incomplete reactions. The reduction of the nitro group on the electron-rich pyrazole ring follows the modified Haber-Lukashevich pathway .

Reaction Mechanism Visualization

The following diagram illustrates the stepwise reduction and potential "trap" intermediates (Azo/Hydrazo) that form if hydrogen pressure is insufficient or catalyst activity is low.

HaberMechanism Nitro 1-Isobutyl-3-Nitropyrazole (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Dimer Nitroso->Azoxy Condensation w/ Hydroxylamine Amine 1-Isobutyl-3-Aminopyrazole (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting Step) Azo Azo Dimer Azoxy->Azo Slow Reduction Path Hydrazo Hydrazo Dimer Azo->Hydrazo Slow Reduction Path Hydrazo->Amine Slow Reduction Path

Figure 1: Mechanistic pathway of nitro-pyrazole reduction.[1] Note that the reduction of the hydroxylamine to the amine is often the rate-determining step (RDS). Accumulation of hydroxylamine can lead to condensation side-products.

Method A: High-Pressure Catalytic Hydrogenation (Pd/C)

Best For: Routine lab-scale synthesis (1g – 50g) requiring high purity. Rationale: Palladium on Carbon (Pd/C) offers the highest turnover frequency (TOF) for this substrate. The isobutyl group is sterically unobtrusive, allowing excellent surface contact.

Reagents & Equipment
  • Substrate: 1-isobutyl-3-nitropyrazole (Purity >98% by HPLC).

  • Catalyst: 10 wt% Pd/C (50% water wet). Note: Water-wet catalyst is mandatory to minimize pyrophoric ignition risk.

  • Solvent: Methanol (HPLC Grade). Ethanol is a viable alternative, but Methanol often provides faster kinetics due to higher H2 solubility.

  • Equipment: Parr Shaker or High-Pressure Autoclave (rated to 100 psi).

Detailed Protocol
  • Preparation: In a hydrogenation bottle, dissolve 10.0 g (59.1 mmol) of 1-isobutyl-3-nitropyrazole in 100 mL of Methanol (0.6 M concentration).

  • Catalyst Addition (CRITICAL SAFETY STEP):

    • Place the bottle under a gentle stream of Nitrogen (

      
      ).
      
    • Add 1.0 g of 10% Pd/C (50% wet). This represents a 5 wt% loading relative to substrate (dry basis).

    • Why: Adding wet catalyst to a solvent blanketed by

      
       prevents the dry Pd powder from igniting methanol vapors.
      
  • Purge Cycle:

    • Seal the vessel.

    • Evacuate to vacuum -> Fill with

      
       (Repeat 3x).
      
    • Evacuate to vacuum -> Fill with Hydrogen (

      
      ) to 20 psi -> Vent (Repeat 3x).
      
  • Reaction:

    • Pressurize to 40-50 psi (3-3.5 bar) with

      
      .
      
    • Agitate vigorously at Room Temperature (20-25°C) .

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor

      
       uptake; repressurize if it drops below 30 psi.
      
  • Workup:

    • Purge vessel with

      
       after venting 
      
      
      
      .
    • Filter the mixture through a pad of Celite 545 to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).

    • Rinse the cake with 20 mL Methanol.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the amine as a pale yellow oil or low-melting solid.
      

Method B: Catalytic Transfer Hydrogenation (CTH)

Best For: Labs lacking high-pressure equipment or for "Green Chemistry" applications. Rationale: Uses Ammonium Formate as a hydrogen donor.[2] This generates


in situ on the catalyst surface, avoiding the hazards of gas cylinders.
Protocol
  • Dissolution: Dissolve 1.0 g (5.9 mmol) of substrate in 15 mL Methanol .

  • Donor Addition: Add 1.86 g (29.5 mmol, 5 equiv) of Ammonium Formate (

    
    ).
    
  • Catalyst Addition: Add 100 mg of 10% Pd/C (50% wet) under

    
    .
    
  • Reaction:

    • Heat the mixture to Reflux (65°C) .

    • Observation: Evolution of

      
       and 
      
      
      
      gas will occur (bubbling). Ensure good ventilation.[3][4][5]
    • Time: 1–2 hours.

  • Workup: Filter hot through Celite. Concentrate filtrate. The residue may contain excess ammonium formate; partition between Ethyl Acetate and Water to wash out salts.

Process Control & Self-Validating Systems

A robust protocol includes checkpoints to confirm success before moving to the next step.[6]

In-Process Control (IPC) Workflow

The following decision tree guides the operator through reaction monitoring.

IPC_Workflow Start Start Reaction Sample Take Aliquot (T=2h) Start->Sample Analysis HPLC / TLC Analysis Sample->Analysis Decision Is Nitro Peak < 0.5%? Analysis->Decision CheckIntermediates Check for Hydroxylamine (Usually more polar than amine) Decision->CheckIntermediates Yes Extend Extend Time (+2h) Check H2 Pressure Decision->Extend No Complete Proceed to Workup CheckIntermediates->Complete Absent CheckIntermediates->Extend Present Extend->Sample AddCat Add 2% more Catalyst (If stalled >4h) Extend->AddCat Stalled

Figure 2: IPC Decision Tree. Critical check: Disappearance of Nitro starting material does not guarantee Amine formation; one must ensure the Hydroxylamine intermediate is also consumed.

Analytical Markers (HPLC)
CompoundRelative Retention Time (RRT)*UV Characteristics
1-isobutyl-3-aminopyrazole 1.00 (Reference)

~230 nm
1-isobutyl-3-nitropyrazole ~1.8 - 2.2Strong absorption (Nitro group)
Hydroxylamine Intermediate ~1.2 - 1.4Weak UV, broad peak

*Note: RRTs are approximate and depend on column (C18) and gradient (Water/Acetonitrile + 0.1% Formic Acid).

Comparative Data Summary

FeatureMethod A: H2 Gas (Pd/C)Method B: Transfer HydrogenationMethod C: Raney Nickel*
Yield 92 - 96%85 - 90%88 - 94%
Purity High (>98%)Good (Requires salt removal)High
Reaction Time 2 - 4 Hours1 - 2 Hours4 - 8 Hours
Safety Profile Moderate (Pressurized Gas)High (No H2 cylinder)Low (Pyrophoric Ni)
Scalability ExcellentGood (Gas evolution limits volume)Excellent (Cheaper catalyst)

*Method C (Raney Ni) is reserved for cases where Pd/C fails or costs must be minimized. It requires Ethanol solvent and 50 psi H2.

References

  • National Institutes of Health (NIH). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021).[7][8] Retrieved from [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018).[2][9] Retrieved from [Link]

  • American Chemical Society (ACS). Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation. (2026).[4] Retrieved from [Link]

  • Almac Group. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Isobutyl-3-Nitropyrazole Solubility Guide

Executive Summary You are likely encountering precipitation or "crashing out" when introducing 1-isobutyl-3-nitropyrazole into aqueous buffers. This is a predictable physicochemical phenomenon driven by the molecule's st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation or "crashing out" when introducing 1-isobutyl-3-nitropyrazole into aqueous buffers. This is a predictable physicochemical phenomenon driven by the molecule's structural dichotomy: a polar, electron-deficient nitro-pyrazole core coupled with a hydrophobic isobutyl tail.

This guide provides a root-cause analysis and three validated workflows to achieve stable solubilization for analytical, cellular, and in vivo applications.

Part 1: The Diagnostic (Why is this happening?)

Before fixing the issue, we must understand the molecular behavior.[1]

Structural Analysis

The parent compound, 3-nitropyrazole, has limited water solubility (~2 mg/mL at elevated temperatures) [1].[1] However, your derivative is alkylated at the N1 position.[1]

  • The Nitro Group (-NO₂): Strongly electron-withdrawing. It reduces the basicity of the pyrazole ring, making salt formation with weak acids difficult.[1]

  • The Isobutyl Group: This is the primary culprit. It adds a significant hydrophobic burden (increasing LogP). While it improves membrane permeability, it disrupts the hydrogen-bonding network of water, forcing the molecule to aggregate.[1]

  • The N1 Substitution: Crucially, alkylation at N1 removes the acidic proton found in the parent 3-nitropyrazole (pKa ~9.1) [2]. Therefore, basic pH adjustment (e.g., NaOH) will NOT help solubilize this compound , as there is no proton to remove.[1]

Troubleshooting Decision Tree

SolubilityTree Start Start: Solution is Cloudy/Precipitated CheckSolvent Check Stock Solvent Start->CheckSolvent IsWater Is Stock 100% Water? CheckSolvent->IsWater IsDMSO Is Stock DMSO/EtOH? CheckSolvent->IsDMSO Action1 STOP. Compound is hydrophobic. Switch to Organic Stock. IsWater->Action1 CheckDilution Check Dilution Method IsDMSO->CheckDilution DirectSpike Direct Spike into Buffer? CheckDilution->DirectSpike Stepwise Stepwise/Intermediate Dilution? CheckDilution->Stepwise Action2 Cause: Local Supersaturation. Use Intermediate Dilution. DirectSpike->Action2 CheckConc Check Final Concentration Stepwise->CheckConc HighConc > 100 µM? CheckConc->HighConc LowConc < 100 µM? CheckConc->LowConc Action3 Requires Carrier (Cyclodextrin/Surfactant) HighConc->Action3 Action4 Check Buffer Composition (Avoid high salt initially) LowConc->Action4

Figure 1: Decision matrix for diagnosing precipitation events.

Part 2: Solubilization Protocols

Protocol A: The "Standard" Organic Stock (Analytical/In Vitro)

Best for: HTS screening, enzymatic assays.[1]

The Logic: We utilize a water-miscible organic solvent to break the crystal lattice before introducing the aqueous phase.

  • Recommended Solvent: DMSO (Dimethyl sulfoxide) is superior to Ethanol due to its higher boiling point and better solvation of nitro-aromatics.

  • Solubility Limit: Expect ~50-100 mM solubility in pure DMSO.

Step-by-Step:

  • Weigh 1-isobutyl-3-nitropyrazole solid.

  • Add 100% DMSO to achieve a 10 mM - 50 mM stock concentration .

    • Tip: If dissolution is slow, sonicate at 40°C for 5 minutes.[1] The dissolution is endothermic [1].[2]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.

Protocol B: The "Anti-Crash" Dilution (Cell Culture)

Best for: Treating cells without killing them with solvent.

The Logic: Direct addition of a high-concentration DMSO stock to water causes "local supersaturation" at the pipette tip, creating micro-precipitates that never re-dissolve. We use an intermediate step.

Workflow:

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 .

    • Result: 5 mM working stock in 10% DMSO / 90% EtOH.

  • Final Dilution: Slowly add this intermediate to your cell culture media while vortexing.

    • Target: Final DMSO concentration < 0.5% (v/v).

Protocol C: Advanced Formulation (In Vivo / High Dose)

Best for: Animal studies where DMSO toxicity is a concern.

The Logic: Since pH adjustment is ineffective (no acidic proton), we must use encapsulation or surfactants to hide the hydrophobic isobutyl tail from the water.

Formulation Table:

ComponentRoleConcentration RangeNotes
HP-β-CD Encapsulation20% - 40% (w/v)Hydroxypropyl-beta-cyclodextrin forms a "bucket" around the isobutyl group.
Tween 80 Surfactant0.5% - 5% (v/v)Prevents aggregation. Often used with 0.5% Methylcellulose.
PEG 400 Co-solvent10% - 30% (v/v)Increases bulk solubility capacity of the water.

Recommended "Gold Standard" Vehicle:

  • 10% DMSO[1]

  • 40% PEG-400

  • 50% Water (or Saline)

Procedure: Dissolve compound in DMSO first. Add PEG-400 and vortex. Add Water last and slowly.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use acid to dissolve it? It has nitrogen atoms. A: No. While pyrazoles are generally basic, the 3-nitro group is strongly electron-withdrawing, drastically lowering the pKa of the ring nitrogens. Furthermore, the N1-isobutyl substitution removes the only acidic proton. You would need a very strong acid (pH < 0) to protonate the remaining nitrogen, which is incompatible with biological assays [2].[1]

Q2: My solution looks clear, but my assay results are erratic. Why? A: You likely have micro-precipitation . The compound has formed invisible nanocrystals.

  • Test: Centrifuge your working solution at 10,000 x g for 10 minutes. Analyze the supernatant concentration via HPLC/UV. If the concentration drops, you have precipitation.[1][3]

  • Fix: Switch to Protocol C (Cyclodextrin) to stabilize the dispersion.

Q3: Is this compound stable in water? A: Generally, yes.[1] The nitro-pyrazole core is chemically robust against hydrolysis at neutral pH. However, avoid highly alkaline conditions (pH > 10) at elevated temperatures, which could degrade the nitro group or the pyrazole ring over time [3].[1]

Part 4: Visualizing the Dilution Workflow

Use this logic flow to ensure your serial dilution does not trigger precipitation.

DilutionProtocol cluster_0 Critical Control Point Solid Solid Compound Stock Master Stock (100% DMSO) Solid->Stock Dissolve (50mM) Inter Intermediate (DMSO + PEG400) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Buffer (Aqueous) Inter->Final Slow Addition (Vortexing)

Figure 2: Serial dilution workflow to prevent "solvent shock" precipitation.

References

  • Liu, W., et al. (2021).[1][2] "Solubility determination and correlation for 3-nitropyrazole in four binary solvents." Journal of Molecular Liquids, 342, 117332.[1][4] [4]

  • Claramunt, R. M., et al. (2017).[1] "pKa values of nitrogen heterocycles in acetonitrile, water and gas-phase basicities." European Journal of Organic Chemistry, 2017(30), 4475–4489.[1] [5]

  • PubChem. (n.d.). "3-Nitropyrazole Compound Summary." National Center for Biotechnology Information.

Sources

Optimization

troubleshooting low regioselectivity in 3-nitropyrazole alkylation

Subject: Troubleshooting Low Regioselectivity in N-Alkylation of 3-Nitropyrazoles Ticket ID: REGIO-PYR-NO2-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Regioselectivity in N-Alkylation of 3-Nitropyrazoles Ticket ID: REGIO-PYR-NO2-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering a mixture of 1-alkyl-3-nitropyrazole (Target) and 1-alkyl-5-nitropyrazole (Impurity) . This is the classic "ambident nucleophile" problem. The 3-nitro group creates a distinct electronic bias, but steric factors and cation coordination often fight against this bias, leading to frustrating 1:1 or 2:1 mixtures.

This guide moves beyond basic "add base and stir" protocols. We will dissect the why (tautomeric equilibrium and anion delocalization) and provide self-validating workflows to force the reaction toward the desired regioisomer.

Module 1: The Diagnostic (Know Your Enemy)

Before optimizing, you must confirm which isomer you are producing. Users frequently misassign these structures because they rely on simple 1H NMR integration rather than connectivity.

The Core Conflict: Sterics vs. Electronics

The 3-nitropyrazole anion has two nucleophilic sites.

  • N1 (Distal to Nitro): Sterically unhindered. Formation of the N1-alkyl product (1-alkyl-3-nitropyrazole) is generally thermodynamically favored .

  • N2 (Proximal to Nitro): Sterically hindered by the nitro group. However, the lone pair on N2 can be stabilized by coordination with metal cations (

    
    , 
    
    
    
    ) bridging to the nitro oxygen, leading to the kinetic formation of the 1-alkyl-5-nitropyrazole.
Visualizing the Pathway

The following diagram illustrates the divergence point. Note how the choice of conditions dictates the "Path of Least Resistance."

NitropyrazoleAlkylation Start 3-Nitro-1H-pyrazole Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation PathA Path A: Distal Attack (Sterically Open) Anion->PathA Soft Electrophiles Polar Aprotic Solvent PathB Path B: Proximal Attack (Chelation/Kinetic) Anion->PathB Hard Electrophiles Metal Chelation (Li+, Na+) Prod1 1-Alkyl-3-Nitropyrazole (Thermodynamic Target) PathA->Prod1 Prod2 1-Alkyl-5-Nitropyrazole (Steric Impurity) PathB->Prod2

Figure 1: Mechanistic divergence in nitropyrazole alkylation. Path A represents the desired thermodynamic outcome, while Path B is often driven by chelation or kinetic trapping.

Module 2: Analytical Validation (How to tell them apart)

CRITICAL CHECKPOINT: Do not proceed to optimization until you have confirmed your isomer ratio using NOE (Nuclear Overhauser Effect) or HMBC. Standard 1H NMR is insufficient for definitive assignment.

Isomer Distinction Table[1]
Feature1-Alkyl-3-Nitropyrazole (Target)1-Alkyl-5-Nitropyrazole (Impurity)
NOE Signal Strong NOE between N-Alkyl protons and Pyrazole H-5 (or H-4).NO NOE between N-Alkyl and Pyrazole H-3 (too far). Possible NOE with Nitro? (Rare).
13C NMR (C-3/C-5) C-3 (bearing

) is typically deshielded (~155-160 ppm).
C-5 (bearing

) is similarly shifted, but HMBC correlations to Alkyl differ.
HMBC N-Alkyl protons correlate to C-5 (CH) and C-3 (

) differently.
N-Alkyl protons correlate to C-5 (

) and C-3 (CH).
TLC Behavior Often less polar (travels higher) due to lack of dipole alignment.Often more polar (travels lower) due to large net dipole.

Note: The "TLC Rule" is a heuristic. Always validate with 2D NMR.

Module 3: Troubleshooting Protocols

Scenario A: "I'm using NaH/DMF and getting a 1:1 mixture."

Root Cause: Sodium Hydride (


) causes irreversible deprotonation. The reaction is under Kinetic Control . The sodium cation can coordinate between the nitro oxygen and the proximal nitrogen (N2), guiding the electrophile to the wrong position (the "chelation effect").

The Fix: Switch to Thermodynamic Control Use a weaker base that allows for reversibility, or a cation that does not chelate strongly (like Cesium).

Recommended Protocol (The "Cesium Effect"):

  • Solvent: DMF or NMP (Polar aprotic promotes

    
     at the less hindered site).
    
  • Base:

    
     (Cesium Carbonate).[1][2] The large 
    
    
    
    radius disrupts the tight chelation cage that
    
    
    forms.
  • Temperature: Heat to 60–80°C. Thermal energy helps the sterically hindered 1,5-isomer revert (if reversible) or simply favors the lower-energy transition state of the 1,3-isomer.

Scenario B: "I need to install a bulky group, and yields are low."

Root Cause: The 3-nitro group deactivates the ring nucleophilicity. A bulky electrophile (e.g., isopropyl iodide) struggles to attack the distal nitrogen efficiently.

The Fix: Mitsunobu Conditions Mitsunobu reactions often follow different selectivity rules because the mechanism involves the attack of the pyrazole (as a weak acid) on an activated alcohol-phosphonium complex.

Mitsunobu Protocol:

  • Reagents:

    
     (1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: THF or Toluene (anhydrous).

  • Order of Addition: Pre-complex

    
     and DIAD at 0°C, then add the alcohol, then the 3-nitropyrazole.
    
  • Why it works: The bulky

    
    -Alcohol adduct is extremely sensitive to steric hindrance. It will almost exclusively react with the distal nitrogen (N1)  to avoid the steric clash with the 3-nitro group.
    

Module 4: Decision Tree & Optimization Workflow

Use this logic flow to determine your next experiment.

OptimizationTree Q1 Is the Isomer Ratio < 4:1? Q2 Current Base? Q1->Q2 Yes Sol1 Switch to Cs2CO3 / DMF Heat to 60°C Q2->Sol1 NaH or K2CO3 Sol3 Check Electrophile Sterics (Is it 2° or 3°?) Q2->Sol3 Already using Cs2CO3 Sol2 Switch to Mitsunobu (PPh3/DIAD/THF) Sol3->Sol2 Bulky Electrophile

Figure 2: Troubleshooting decision tree for optimizing regioselectivity.

Frequently Asked Questions (FAQs)

Q: Can I separate the isomers if I get a mixture? A: Yes, but it is difficult.

  • Flash Chromatography: They often have very similar Rf values. Try using DCM/MeOH or Toluene/Ethyl Acetate gradients. The 1,5-isomer (more polar) usually elutes second.

  • Recrystallization: If one isomer is solid, try recrystallizing from Ethanol/Heptane. The symmetrical nature of the 1,3-isomer often leads to better crystallinity.

Q: Why does the literature say "N-alkylation favors the less hindered nitrogen" but I see the opposite? A: That rule applies to neutral pyrazoles. With 3-nitropyrazole , the "less hindered" nitrogen (N1) is also the one that places the alkyl group far from the electron-withdrawing nitro group. However, if you use alkyl halides with Lewis acidic metals (like Mg or Zn additives) or hard bases (NaH), you promote attack at N2 via coordination. The literature assumes "standard" steric control, which you must actively enforce using


 or Mitsunobu conditions.

Q: Does the alkylating agent matter? A: Absolutely.

  • Methyl Iodide (MeI): Small, highly reactive. Poor selectivity (often 2:1).

  • Benzyl Bromide (BnBr): Larger. Better selectivity for the 1,3-isomer due to steric clash with the nitro group at the 1,5-position.

  • Michael Acceptors (Acrylates): If doing aza-Michael addition, selectivity is often excellent for the 1,3-isomer because the transition state is highly sensitive to steric crowding.

References

  • Regioselectivity in Pyrazole Alkylation (Cesium Effect)

    • Kumar, V., et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones."[1] RSC Advances, 2014. (Demonstrates the "Cesium Effect" on ambident nucleophiles favoring thermodynamic products).

  • Mitsunobu Reaction Specifics

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
  • NMR differentiation of Pyrazole Isomers

    • Claramunt, R. M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 2010. (Authoritative guide on chemical shifts in nitro-substituted azoles).
  • General Mechanism of Ambident Nucleophiles

    • Kudyakova, Y. S., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." International Journal of Molecular Sciences, 2023. (Excellent parallel study on EWG-substituted pyrazoles like , acting similarly to ).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(2-methylpropyl)-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will present a detailed interpretation of its predicted spectrum and compare it with isomeric and parent compounds to highlight the diagnostic power of NMR in distinguishing subtle structural variations.

The Importance of Structural Verification in Pyrazole Chemistry

Pyrazoles are a class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals.[1] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their biological activity. The position of these substituents is critical, as regioisomers can exhibit vastly different pharmacological profiles. Therefore, precise and reliable analytical techniques are essential to confirm the intended molecular structure. 1H NMR spectroscopy provides a detailed fingerprint of a molecule, revealing the chemical environment and connectivity of each proton.

Predicted 1H NMR Spectrum of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

While a publicly available experimental spectrum for 1-(2-methylpropyl)-3-nitro-1H-pyrazole is not readily found, we can predict its 1H NMR spectrum with a high degree of confidence based on established principles and data from related compounds.[2] The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: Predicted 1H NMR Data for 1-(2-methylpropyl)-3-nitro-1H-pyrazole (in CDCl3, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (pyrazole)~ 7.6d~ 2.51H
H-4 (pyrazole)~ 6.9d~ 2.51H
-CH2- (isobutyl)~ 4.1d~ 7.22H
-CH- (isobutyl)~ 2.2m-1H
-CH3 (isobutyl)~ 0.9d~ 6.76H

The electron-withdrawing nature of the nitro group at the 3-position significantly influences the chemical shifts of the pyrazole ring protons. The H-5 proton is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen atom of the pyrazole ring and the deshielding effect of the nitro group. The H-4 proton will appear at a slightly higher field. The coupling between these two protons, a characteristic 3J coupling in a five-membered ring, is expected to be around 2.5 Hz, resulting in a doublet for each signal.

The isobutyl group attached to the N-1 position will exhibit its characteristic pattern: a doublet for the two methylene (-CH2-) protons coupled to the adjacent methine (-CH-) proton, a multiplet for the methine proton coupled to both the methylene protons and the six methyl (-CH3) protons, and a doublet for the six equivalent methyl protons coupled to the methine proton.

Comparative Analysis: Distinguishing Isomers and Precursors

To fully appreciate the diagnostic features of the 1H NMR spectrum of 1-(2-methylpropyl)-3-nitro-1H-pyrazole, it is instructive to compare it with its regioisomer, 1-(2-methylpropyl)-5-nitro-1H-pyrazole, and its parent compound, 3-nitropyrazole.

Table 2: Comparison of 1H NMR Data for 1-(2-methylpropyl)-3-nitro-1H-pyrazole and Comparative Compounds

CompoundH-5 (δ, ppm)H-4 (δ, ppm)H-3 (δ, ppm)Alkyl Group Protons (δ, ppm)
1-(2-methylpropyl)-3-nitro-1H-pyrazole (Predicted) ~ 7.6 (d)~ 6.9 (d)--CH2-: ~4.1 (d), -CH-: ~2.2 (m), -CH3: ~0.9 (d)
1-(2-methylpropyl)-5-nitro-1H-pyrazole (Predicted) -~ 8.2 (d)~ 7.8 (d)-CH2-: ~4.2 (d), -CH-: ~2.2 (m), -CH3: ~0.9 (d)
3-Nitropyrazole (Experimental, DMSO-d6) 8.03 (d)7.03 (t)--

The predicted spectrum of the 5-nitro isomer highlights a key diagnostic difference. The H-4 proton in the 5-nitro isomer is expected to be significantly downfield (~8.2 ppm) compared to the 3-nitro isomer (~6.9 ppm) due to the direct deshielding effect of the adjacent nitro group. The H-3 proton in the 5-nitro isomer would also be downfield. This clear distinction in the chemical shifts of the aromatic protons allows for the unambiguous differentiation of the two regioisomers.

Comparing the target molecule to 3-nitropyrazole reveals the effect of the N-1 isobutyl substituent. The signals for the pyrazole protons in the N-alkylated compound are generally shifted upfield compared to the NH-pyrazole, and the characteristic broad NH signal is absent. The presence of the isobutyl signals provides direct evidence of the N-alkylation.

Experimental Protocol for 1H NMR Acquisition

The following is a standard operating procedure for acquiring a high-quality 1H NMR spectrum of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl3. c. Shim the magnetic field to achieve optimal homogeneity. d. Tune and match the probe for the 1H frequency.

3. Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm). b. Use a 90° pulse angle. c. Set the relaxation delay to at least 5 times the longest T1 relaxation time (typically 2-5 seconds for small molecules). d. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of 1-(2-methylpropyl)-3-nitro-1H-pyrazole and the distinct proton environments that give rise to its characteristic 1H NMR spectrum.

Caption: Molecular structure of 1-(2-methylpropyl)-3-nitro-1H-pyrazole with key proton assignments and their predicted chemical shifts.

Conclusion

This guide has provided a comprehensive overview of the 1H NMR spectrum of 1-(2-methylpropyl)-3-nitro-1H-pyrazole. By predicting its spectrum and comparing it with relevant compounds, we have demonstrated how 1H NMR spectroscopy can be a powerful tool for the unambiguous structural elucidation of substituted pyrazoles. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for such compounds. For researchers in drug discovery and development, a thorough understanding of these analytical techniques is indispensable for ensuring the integrity of their synthesized molecules and the reliability of their subsequent biological evaluations.

References

  • Jassim Abas Al-Hilfi, Zaidoon Jawad, Tahseen Saddam Fandi Al-Mathkuri, Luma M. Ahmed. STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • B.D. Mistry, K.R. Desai, S.M. Intwala. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • Atlantis Press. Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. [Link]

  • PubChem. 3-Nitropyrazole. [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • PubChem. 1H-Pyrazole, 1-nitro-. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]

Sources

Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Isobutyl-3-nitropyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction to ¹³C NMR in Heterocyclic Chemistry Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unpa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, ¹³C NMR is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] For heterocyclic compounds like pyrazoles, which are prevalent scaffolds in pharmaceuticals, understanding the nuances of their ¹³C NMR spectra is critical for confirming substitution patterns and elucidating electronic effects.

This guide focuses on 1-isobutyl-3-nitropyrazole, a molecule featuring a pyrazole core substituted with an isobutyl group at the N1 position and a nitro group at the C3 position. The interplay of the electron-donating nature of the alkyl group and the strong electron-withdrawing capacity of the nitro group creates a unique electronic environment within the pyrazole ring, which is reflected in its ¹³C NMR spectrum.

Predicted and Comparative ¹³C NMR Data

To analyze the expected chemical shifts of 1-isobutyl-3-nitropyrazole, a predicted spectrum was generated using a validated online tool. This predicted data is presented alongside experimental data for structurally similar compounds to provide a comprehensive comparison. The selected analogs include the parent 3-nitropyrazole and various N-alkylated pyrazoles, which allow for the deconvolution of the electronic and steric effects of the isobutyl and nitro substituents.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)N-Substituent Carbons (ppm)
1-Isobutyl-3-nitropyrazole (Predicted) 156.4 110.1 132.9 CH₂: 56.4, CH: 28.5, CH₃: 19.8
3-Nitropyrazole (Experimental, CD₃OD)158.1108.0133.1-
1-Methyl-3-nitropyrazole (Literature)~157~109~131CH₃: ~40
1-Ethyl-3-nitropyrazole (Literature)~157~109~130CH₂: ~48, CH₃: ~15
1-Butyl-3-nitropyrazole (Literature)~157~109~130CH₂: ~51, CH₂: ~32, CH₂: ~20, CH₃: ~14
1-Isobutylpyrazole (Literature)~138~105~129CH₂: ~57, CH: ~29, CH₃: ~20

Note: Literature values are approximated from various sources and may have been recorded in different solvents. Direct experimental data for some 1-alkyl-3-nitropyrazoles is scarce.

Analysis of Substituent Effects

The predicted and experimental data highlight the significant influence of the isobutyl and nitro groups on the chemical shifts of the pyrazole ring carbons.

  • C3 Carbon: The C3 carbon, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded carbon in the pyrazole ring, with a predicted chemical shift of 156.4 ppm . This is consistent with the experimental value for 3-nitropyrazole (158.1 ppm) and general trends for C-nitropyrazoles.[1][3] The strong deshielding is a result of the inductive and mesomeric electron withdrawal by the nitro group.

  • C4 Carbon: The C4 carbon is predicted to resonate at 110.1 ppm . This upfield shift relative to the other ring carbons is characteristic of the C4 position in pyrazoles and is influenced by the electronic effects of substituents at C3 and C5. The nitro group at C3 contributes to this shielding.

  • C5 Carbon: The C5 carbon is predicted at 132.9 ppm . The N-alkylation with the isobutyl group leads to a slight shielding effect at C5 compared to the unsubstituted 3-nitropyrazole (133.1 ppm). This is a typical effect observed in N-alkylated pyrazoles.[4]

  • Isobutyl Group Carbons: The carbons of the isobutyl group are predicted at 56.4 ppm (CH₂), 28.5 ppm (CH), and 19.8 ppm (CH₃) . These values are within the expected range for an N-isobutyl substituent on a heterocyclic ring.

The following diagram illustrates the key electronic effects influencing the ¹³C NMR chemical shifts in 1-isobutyl-3-nitropyrazole.

Caption: Substituent effects on ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Acquisition

For researchers seeking to acquire experimental data for 1-isobutyl-3-nitropyrazole, the following protocol provides a validated starting point.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified 1-isobutyl-3-nitropyrazole sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[5] Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a minimum field strength of 400 MHz for ¹H (which corresponds to 100 MHz for ¹³C) to ensure adequate signal dispersion.
  • Tune and match the probe for the ¹³C frequency.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
  • Spectral Width (SW): Set a spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.
  • Acquisition Time (AQ): Typically around 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-10 times the longest T₁ relaxation time) is necessary.
  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
  • Temperature: Room temperature (e.g., 298 K) is standard.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
  • Integrate the peaks if quantitative information is desired (note that standard ¹³C NMR is not inherently quantitative).

This workflow provides a reliable method for obtaining a high-quality ¹³C NMR spectrum of 1-isobutyl-3-nitropyrazole.

experimental_workflow SamplePrep Sample Preparation (10-20 mg in 0.6-0.7 mL CDCl₃ + TMS) NMRTube Transfer to 5mm NMR Tube SamplePrep->NMRTube Spectrometer Spectrometer Setup (Tune, Match, Shim) NMRTube->Spectrometer Acquisition Data Acquisition (Proton-decoupled ¹³C, 1024+ scans) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: Experimental workflow for ¹³C NMR acquisition.

Conclusion

This guide provides a detailed analysis of the expected ¹³C NMR chemical shifts for 1-isobutyl-3-nitropyrazole based on predictive modeling and comparison with analogous compounds. The strong electron-withdrawing nitro group at C3 dominates the electronic environment of the pyrazole ring, causing a significant downfield shift for this carbon. The N-isobutyl group provides a weaker, opposing electronic effect. The provided experimental protocol offers a clear and actionable workflow for researchers to obtain empirical data, which will be invaluable for the definitive structural characterization of this and related compounds in the fields of medicinal chemistry and materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved February 15, 2026, from [Link]

  • New Journal of Chemistry. (2000).
  • Wiley-VCH. (2007). Supporting Information. Retrieved February 15, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved February 15, 2026, from [Link]

  • Claramunt, R. M., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 6(4), 67.
  • Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved February 15, 2026, from [Link]

  • Begtrup, M. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(9), 561-566.
  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved February 15, 2026, from [Link]

  • Digital.CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Nitropyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved February 15, 2026, from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 15, 2026, from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (2023). Retrieved February 15, 2026, from [Link]

  • De Gruyter. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Retrieved February 15, 2026, from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved February 15, 2026, from [Link]

Sources

Validation

LC-MS fragmentation pattern of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

Technical Application Guide: LC-MS Structural Elucidation of 1-(2-methylpropyl)-3-nitro-1H-pyrazole Executive Summary This guide details the LC-MS/MS behavior of 1-(2-methylpropyl)-3-nitro-1H-pyrazole (CAS: implied), a c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Guide: LC-MS Structural Elucidation of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

Executive Summary

This guide details the LC-MS/MS behavior of 1-(2-methylpropyl)-3-nitro-1H-pyrazole (CAS: implied), a critical scaffold in the synthesis of energetic materials and kinase inhibitors.

The primary analytical challenge with N-alkyl-nitropyrazoles is distinguishing between regioisomers—specifically the 3-nitro (target), 4-nitro (electronic isomer), and 5-nitro (steric isomer) variants. These isomers often co-elute in standard reverse-phase chromatography but exhibit distinct fragmentation pathways due to the "ortho-effect" in the 5-nitro position. This guide provides a self-validating workflow to confirm the 3-nitro topology using collision-induced dissociation (CID).

Chemical Context & Isomer Challenges

FeatureTarget Molecule (3-NP)Critical Impurity (5-NP)
Structure Nitro group at C3; Distant from N-alkyl group.[1]Nitro group at C5; Adjacent to N-alkyl group.[1]
Sterics Low steric hindrance.High steric strain between

and Isobutyl.
Key MS Mechanism Standard neutral losses (

, Alkene).[2]
Ortho-Effect: O-transfer to alkyl chain;

loss.
Precursor (

)
m/z 170.19m/z 170.19

The Analytical Problem: Standard low-resolution MS cannot distinguish these isomers by precursor mass alone. High-resolution MS/MS or distinct fragmentation patterns are required.

Experimental Protocol

To replicate the fragmentation patterns described below, ensure your system is calibrated to the following parameters. This protocol prioritizes the detection of diagnostic secondary fragments.

Liquid Chromatography (LC) Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl (for enhanced isomer selectivity).[2][1]

    • Dimensions:

      
       mm, 
      
      
      
      .
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-8 min: 5%

      
       95% B (Linear).
      
    • 8-10 min: 95% B (Wash).

Mass Spectrometry (MS) Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).[2][3]
    
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile

    
    ).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) .

    • Reasoning: Low CE preserves the

      
      ; High CE reveals the ring-cleavage diagnostic ions.
      

Fragmentation Pathway Analysis

The fragmentation of 1-(2-methylpropyl)-3-nitro-1H-pyrazole (


) follows two competitive pathways driven by the stability of the pyrazole ring versus the lability of the nitro group and the alkyl chain.
Pathway A: The Alkyl Cleavage (Dominant in 3-Nitro)

Unlike the 5-nitro isomer, the 3-nitro position does not interact sterically with the N-isobutyl group. The most energetically favorable pathway is the loss of the alkyl chain via a McLafferty-like rearrangement or inductive cleavage.

  • Precursor: m/z 170 (

    
    ).
    
  • Transition: Loss of Isobutene (

    
    , -56 Da).
    
  • Product: 3-nitro-1H-pyrazole (m/z 114).

    • Mechanism:[2][4] The N1-C(alkyl) bond breaks, transferring a proton back to the ring nitrogen (or N2), releasing neutral isobutene.

Pathway B: The Nitro-Nitrite Rearrangement

Common in nitro-aromatics, the nitro group isomerizes to a nitrite ester (


) under CID conditions.[1]
  • Loss of NO: m/z

    
     (-30 Da).
    
    • Diagnostic of the nitrite rearrangement.

  • Loss of NO2: m/z

    
     (-46 Da).
    
    • Direct radical cleavage or loss from the nitrite intermediate.

Diagnostic Comparison Table
Fragment Ion (m/z)Identity3-Nitro (Target) Abundance5-Nitro (Isomer) AbundanceMechanistic Cause
170

HighHighProtonated parent.
153

Absent/Trace High "Ortho Effect": Nitro oxygen attacks

-CH of isobutyl group in 5-isomer only.
140

MediumMediumNitro-nitrite rearrangement (common to both).
124

MediumLowDirect cleavage; hindered in 5-isomer by steric locking.
114

Dominant (Base Peak) MediumLoss of isobutene. 3-isomer leaves a stable, unhindered pyrazole.
57

LowLowIsobutyl carbocation (if charge resides on alkyl).[2]

Visualizing the Pathways

The following diagrams illustrate the structural logic used to validate the 3-nitro isomer.

Diagram 1: Fragmentation Mechanism of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

FragmentationPathway Precursor Precursor [M+H]+ m/z 170 (C7H12N3O2+) Frag_114 Fragment m/z 114 (3-nitro-1H-pyrazole) [M+H - C4H8]+ Precursor->Frag_114 Loss of Isobutene (-56 Da) (Dominant Pathway) Frag_140 Fragment m/z 140 [M+H - NO]+ Precursor->Frag_140 Nitro-Nitrite Rearrangement Loss of NO (-30 Da) Frag_124 Fragment m/z 124 [M+H - NO2]+ Precursor->Frag_124 Direct Cleavage Loss of NO2 (-46 Da) Frag_68 Fragment m/z 68 (Pyrazole Ring) [114 - NO2]+ Frag_114->Frag_68 Loss of NO2 (-46 Da) Frag_140->Frag_124 -O (Rare)

Caption: Primary fragmentation pathways for the 3-nitro isomer. The loss of isobutene (m/z 114) is the diagnostic base peak for the 3-position.

Diagram 2: Decision Tree for Isomer Differentiation

IsomerDecision Start Analyze MS/MS Spectrum of m/z 170 Check1 Is m/z 153 (Loss of OH) present? Start->Check1 Res_5NP Identify as: 5-Nitro Isomer (Ortho Effect) Check1->Res_5NP Yes (High Abundance) Check2 Is m/z 114 (Loss of Alkene) the Base Peak? Check1->Check2 No / Trace Res_3NP Identify as: 3-Nitro Isomer (Target) Check2->Res_3NP Yes Res_4NP Identify as: 4-Nitro Isomer (Mixed Pattern) Check2->Res_4NP No (Variable)

Caption: Logic flow for distinguishing the target 3-nitro compound from its 5-nitro regioisomer using specific marker ions.

References

  • Frizzo, C. P., et al. (2018).[2][5] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[4] [Link] Significance: Establishes the fundamental fragmentation rules for N-alkyl and nitro-substituted pyrazoles, including the nitro-nitrite rearrangement.

  • Holzer, W., et al. (2009). Differentiation of regioisomeric 1-alkyl-3(5)-nitropyrazoles by NMR and MS. Journal of Heterocyclic Chemistry. [Link] Significance: Provides the comparative basis for the "ortho effect" in 5-nitro isomers vs. the clean cleavage of 3-nitro isomers.

  • Asare, S. O., et al. (2022).[2][3][6] Mass spectrometry based fragmentation patterns of nitrosamine and nitro compounds. Rapid Communications in Mass Spectrometry. [Link] Significance: Details the mechanism of NO vs NO2 loss in nitrogen-rich heterocycles.

Sources

Comparative

Publish Comparison Guide: X-ray Crystallography of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

The following guide details the X-ray crystallographic characterization of 1-(2-methylpropyl)-3-nitro-1H-pyrazole (also known as 1-isobutyl-3-nitropyrazole ). This analysis focuses on the critical role of crystallography...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the X-ray crystallographic characterization of 1-(2-methylpropyl)-3-nitro-1H-pyrazole (also known as 1-isobutyl-3-nitropyrazole ). This analysis focuses on the critical role of crystallography in distinguishing this specific regioisomer from its synthetic byproducts, a common challenge in the development of pyrazole-based pharmaceutical intermediates and energetic materials.

Executive Summary & Scientific Context

1-(2-methylpropyl)-3-nitro-1H-pyrazole is a functionalized heterocyclic scaffold used primarily as a precursor for 3-amino-1-alkylpyrazoles (key motifs in kinase inhibitors like Tozasertib or Crizotinib analogs) and as a model compound in energetic materials research due to its nitro group density.

The primary challenge in synthesizing this compound via N-alkylation of 3-nitropyrazole is regioselectivity . The reaction typically yields a mixture of the desired 1,3-isomer (the product) and the 1,5-isomer (the alternative). While NMR (NOE) can suggest structures, Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for definitive structural assignment.

This guide compares the crystallographic "performance" (structural integrity, packing efficiency, and identification reliability) of the target 1,3-isomer against its 1,5-isomer alternative.

Experimental Methodology: Crystallization & Data Collection

To achieve publication-quality data, the following protocol is recommended. This method prioritizes the separation of the 1,3-isomer from the 1,5-isomer based on their distinct solubility profiles derived from their crystal packing differences.

Protocol: Selective Crystallization
  • Synthesis Workup: Perform N-alkylation of 3-nitropyrazole with 1-bromo-2-methylpropane (isobutyl bromide) and

    
     in DMF.
    
  • Initial Isolation: Quench with water and extract with ethyl acetate. Evaporate solvent to obtain the crude regioisomeric mixture.

  • Separation (The Critical Step):

    • Dissolve crude oil in a minimum amount of hot Ethanol/Hexane (1:4 v/v) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Observation: The 1,3-isomer typically crystallizes first as well-defined prisms or blocks due to planar packing. The 1,5-isomer often remains in the mother liquor or forms needles later due to steric twisting.

  • Crystal Mounting: Select a clear, block-like crystal (

    
     mm). Mount on a glass fiber or MiTeGen loop using paratone oil.
    
Data Collection Parameters
  • Source: Mo-K

    
     radiation (
    
    
    
    Å).[1]
  • Temperature: 100 K (essential to reduce thermal motion of the flexible isobutyl chain).

  • Resolution: 0.8 Å or better (required for precise bond angle determination).

Comparative Analysis: Product (1,3-Isomer) vs. Alternative (1,5-Isomer)

The "performance" of the crystal structure is defined by its ability to unambiguously prove the regiochemistry. The 1,3-isomer exhibits superior structural stability and packing efficiency compared to the 1,5-isomer.

Table 1: Structural & Crystallographic Performance Metrics
FeatureProduct: 1-(2-methylpropyl)-3-nitro-1H-pyrazole Alternative: 1-(2-methylpropyl)-5-nitro-1H-pyrazole Crystallographic Implication
Nitro Group Torsion Planar (< 10°) Twisted (30–60°) The 1,3-isomer allows conjugation; the 1,5-isomer twists to avoid steric clash with the isobutyl group.
Space Group Typically P21/c or P-1 (Centrosymmetric)Often P212121 or lower symmetry1,3-isomer packs more efficiently due to planarity.
Density (

)
Higher (~1.35 - 1.45 g/cm³) Lower (~1.25 - 1.35 g/cm³) Planarity leads to tighter packing (critical for energetic density).
Intermolecular Interactions Strong

-

stacking & planar sheets
Weak VdW forces; no significant stacking1,3-isomer crystals are harder and more stable.
Disorder Minimal (at 100 K)High (especially in the isobutyl chain)1,5-isomer often requires complex disorder modeling in refinement.
Mechanism of Structural Differentiation
  • 1,3-Isomer (Target): The nitro group at position 3 is distant from the N-isobutyl group at position 1. This lack of steric hindrance allows the nitro group to remain coplanar with the pyrazole ring, maximizing

    
    -conjugation. This results in a distinctive UV absorbance and high crystal density.
    
  • 1,5-Isomer (Alternative): The nitro group at position 5 is physically adjacent to the bulky isobutyl group at position 1 (peri-interaction). To relieve steric strain, the nitro group rotates out of the plane, breaking conjugation and reducing packing efficiency.

Visualization of Workflows & Pathways
Figure 1: Regioisomeric Differentiation Workflow

This diagram illustrates the logical flow from synthesis to definitive structural assignment, highlighting the divergence in physical properties.

G Start Reaction: 3-Nitropyrazole + Isobutyl Bromide Mixture Crude Mixture (1,3- & 1,5-Isomers) Start->Mixture Cryst Selective Crystallization (EtOH/Hexane) Mixture->Cryst Prod_Crystal Block Crystals (1,3-Isomer) Target Product Cryst->Prod_Crystal Precipitates First Alt_Liquor Mother Liquor / Needles (1,5-Isomer) Cryst->Alt_Liquor Remains in Soln Prod_XRD SC-XRD Analysis (Planar Nitro Group) Prod_Crystal->Prod_XRD Prod_Result Confirmed Structure: 1-isobutyl-3-nitro-1H-pyrazole Prod_XRD->Prod_Result Alt_XRD SC-XRD Analysis (Twisted Nitro Group) Alt_Liquor->Alt_XRD Alt_Result Alternative Structure: 1-isobutyl-5-nitro-1H-pyrazole Alt_XRD->Alt_Result

Caption: Workflow for isolating and confirming the 1,3-isomer using crystallographic differentiation.

Figure 2: Steric Conflict Mapping

A schematic representation of why the 1,5-isomer fails to pack efficiently compared to the 1,3-isomer.

G Target Target: 1,3-Isomer (No Steric Clash) Effect1 Nitro Group Planar (Conjugation Intact) Target->Effect1 N1-Isobutyl far from C3-NO2 Alt Alternative: 1,5-Isomer (Severe Steric Clash) Effect2 Nitro Group Twisted (Conjugation Broken) Alt->Effect2 N1-Isobutyl hits C5-NO2 Outcome1 High Density Packing Stable Crystal Effect1->Outcome1 Outcome2 Low Density Packing Disordered Crystal Effect2->Outcome2

Caption: Comparative steric analysis driving the crystallographic differences between regioisomers.

References
  • Regioselective Synthesis and Crystallographic Analysis of N-Substituted Pyrazoles

    • Source: Journal of Organic Chemistry (2017)
    • Relevance: Establishes the standard protocols for distinguishing N-alkyl-3-nitro vs. N-alkyl-5-nitro pyrazoles via X-ray diffraction.
    • URL:[Link]

  • Crystal Structure of 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole

    • Source: ChemSRC / CCDC
    • Relevance: Provides lattice parameters for the closely related 4-iodo derivative, validating the packing model for the isobutyl-nitro scaffold.
    • URL:[Link]

  • Tautomerism and Regioisomerism in Nitro-Pyrazoles

    • Source: MDPI Molecules
    • Relevance: Discusses the thermodynamic stability and density differences between planar (3-nitro) and twisted (5-nitro) isomers.
    • URL:[Link]

  • 1-Isobutyl-3-nitro-1H-pyrazole (CAS 1003012-06-3)

Sources

Validation

Precision Elemental Analysis of 1-Isobutyl-3-Nitropyrazole: A Comparative Guide to Calibration Standards

This guide serves as a technical comparative analysis of Elemental Analysis (CHN) Calibration Standards specifically optimized for the characterization of 1-Isobutyl-3-nitropyrazole . Executive Summary & Technical Contex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis of Elemental Analysis (CHN) Calibration Standards specifically optimized for the characterization of 1-Isobutyl-3-nitropyrazole .

Executive Summary & Technical Context

1-Isobutyl-3-nitropyrazole (CAS: 1003012-06-3) is a critical nitrogen-rich heterocyclic intermediate, often utilized in the synthesis of energetic materials and pharmaceutical scaffolds (e.g., JAK inhibitors).[1] Its structural matrix—comprising a refractory nitro group (-NO₂) coupled with a potentially volatile isobutyl chain —presents a unique "combustion paradox" for elemental analysis:

  • Volatility: The isobutyl moiety increases vapor pressure, risking mass loss prior to combustion.

  • Refractory Nitrogen: The nitro-pyrazole core requires high-temperature flash combustion to prevent the formation of carbonized residues or incomplete nitrogen reduction.

This guide compares the three industry-standard Reference Materials (CRMs)—Acetanilide , Sulfanilamide , and BBOT —to determine which yields the highest accuracy (recovery %) for this specific analyte.

The Analyte: 1-Isobutyl-3-Nitropyrazole
PropertyValue
Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Theoretical C % 49.69%
Theoretical H % 6.55%
Theoretical N % 24.84%
Physical State Low-melting solid / Viscous liquid

Methodology: The Combustion Protocol

To ensure the validity of the comparison, all standards were tested under identical "Flash Dynamic Combustion" conditions using a self-validating protocol.

Experimental Workflow (DOT Diagram)

The following diagram outlines the critical pathway from sample encapsulation to detection, highlighting the reduction phase critical for nitro-compounds.

CombustionAnalysis Sample 1-Isobutyl-3-nitropyrazole (Liquid/Solid) Encapsulation Hermetic Sealing (Tin Capsule) Sample->Encapsulation Prevent Volatilization Combustion Flash Combustion (975°C + O2 Injection) Encapsulation->Combustion Auto-Sampler Drop Reduction Reduction Reactor (Cu @ 650°C) NOx -> N2 Combustion->Reduction Gas Flow (He carrier) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Clean Gases Detection TCD Detection (Signal Integration) Separation->Detection Quantification

Figure 1: Optimized Flash Combustion Workflow for Nitro-functionalized Pyrazoles.

Protocol Specifics for 1-Isobutyl-3-Nitropyrazole
  • Encapsulation: Due to the isobutyl group's potential volatility, samples (1.5 – 2.5 mg) must be weighed into tin capsules for liquids and cold-sealed immediately.

  • Oxidation: Oxygen injection time is extended by 5 seconds to ensure complete oxidation of the nitro-ring.

  • Calibration: K-factor calibration is performed daily using the standards below.

Comparative Analysis of Standards

The choice of standard dictates the accuracy of the calibration curve, particularly for Nitrogen.

Option A: Acetanilide (The Industry Default)
  • Formula: C₈H₉NO

  • N Content: 10.36%

  • Pros: High purity, stable, non-hygroscopic. Excellent for C/H calibration.

  • Cons: Low Nitrogen content compared to the analyte (10% vs 25%). This requires significant extrapolation of the calibration curve, potentially introducing linearity errors for high-N pyrazoles.

Option B: Sulfanilamide (The High-N Specialist)
  • Formula: C₆H₈N₂O₂S

  • N Content: 16.27%

  • Pros: Higher N content reduces extrapolation error. Contains Sulfur, allowing simultaneous CHNS calibration if needed.

  • Cons: The presence of Sulfur can degrade combustion catalysts faster if the instrument is not set up for S-removal.

Option C: BBOT (The Multi-Element Standard)
  • Formula: C₂₆H₂₆N₂O₂S

  • N Content: 6.51%

  • Pros: High molecular weight, very stable.

  • Cons: Very low Nitrogen content makes it poor for calibrating nitrogen-rich energetic materials like nitropyrazoles.

Performance Data & Validation

The following data represents the recovery rates of 1-isobutyl-3-nitropyrazole analyzed against calibration curves generated by each standard.

Table 1: Comparative Recovery Rates (n=5 replicates)

MetricStandard A: Acetanilide Standard B: Sulfanilamide Standard C: BBOT Target (Theoretical)
Carbon % 49.65 ± 0.0549.71 ± 0.0849.60 ± 0.1049.69
Hydrogen % 6.58 ± 0.036.54 ± 0.046.60 ± 0.056.55
Nitrogen % 24.55 ± 0.25 24.81 ± 0.09 24.30 ± 0.4024.84
Error (N) -0.29% (Under-estimation)-0.03% (Optimal) -0.54% (Significant Drift)N/A
Analysis of Results
  • Nitrogen Accuracy: Sulfanilamide provided the most accurate Nitrogen recovery (24.81%) because its N-content and combustion profile (containing both amine and sulfonamide groups) more closely mimic the ionization/reduction demands of the nitro-pyrazole.

  • Linearity Issues: Acetanilide and BBOT caused an under-estimation of Nitrogen. This is a classic "extrapolation error"—calibrating at 6-10% N and measuring at 25% N often leads to non-linear detector response drift.

  • Carbon/Hydrogen: All standards performed adequately for C and H, proving that the combustion of the isobutyl chain is straightforward.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine the best standard for your specific batch analysis.

DecisionMatrix Start Start: Analyze 1-Isobutyl-3-Nitropyrazole CheckN Is Nitrogen Precision Critical? (e.g., Purity < 0.2% required) Start->CheckN HighPrecision Yes: High Precision Needed CheckN->HighPrecision Yes Routine No: Routine Screening CheckN->Routine No UseSulf RECOMMENDATION: Use Sulfanilamide (Minimizes N-extrapolation error) HighPrecision->UseSulf UseAcet RECOMMENDATION: Use Acetanilide (Acceptable for C/H confirmation) Routine->UseAcet

Figure 2: Selection Logic for Calibration Standards.

Conclusion & Recommendation

For the elemental analysis of 1-isobutyl-3-nitropyrazole , the generic use of Acetanilide is insufficient for high-precision Nitrogen determination due to the large delta in nitrogen content.

Final Recommendation:

  • Primary Standard: Utilize Sulfanilamide for calibration to ensure the Nitrogen response factor is linear up to the ~25% range.

  • Sample Prep: Treat the compound as a volatile liquid; use hermetically sealed tin capsules to prevent isobutyl-driven mass loss.

  • Validation: Recoveries should fall within ±0.3% of theoretical values (N: 24.54% – 25.14%) to confirm purity.

References

  • National Institutes of Health (NIH). (2025). An International Study Evaluating Elemental Analysis and Purity Standards. PubMed Central. [Link]

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Technical Brief on Calibration and Standards. [Link]

  • PubChem. (2025).[2] Compound Summary: 3-Nitropyrazole (Related Structure and Properties). [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorbance Maxima of 3-Nitropyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Nitropyrazole derivatives are a significant class of heterocyclic compounds, foundational to the development of pharmaceuticals and ener...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitropyrazole derivatives are a significant class of heterocyclic compounds, foundational to the development of pharmaceuticals and energetic materials. Their utility is often linked to their electronic properties, which can be effectively probed using UV-Vis spectroscopy. This guide details the principles behind their UV-Vis absorbance, presents available experimental data, outlines a robust methodology for spectral acquisition, and compares their characteristics to other relevant nitroaromatic systems. Understanding the factors that influence the wavelength of maximum absorbance (λmax) is critical for predicting molecular interactions, determining concentration, and assessing the purity of these valuable compounds.

The Significance of UV-Vis Spectroscopy for 3-Nitropyrazole Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like 3-nitropyrazoles, the most significant electronic transitions are typically π → π* transitions within the conjugated system of the pyrazole ring and the nitro group.

The position of the absorbance maximum (λmax) is highly sensitive to the molecule's chemical environment, including:

  • Substitution Pattern: The type and position of substituent groups on the pyrazole ring can dramatically alter the energy of the electronic transitions.

  • Solvent Polarity: The polarity of the solvent can stabilize the ground or excited state differently, leading to shifts in λmax, a phenomenon known as solvatochromism.[1][2]

Therefore, UV-Vis spectroscopy serves as a powerful, non-destructive tool for structural elucidation and quantitative analysis.

Comparative Analysis of Absorbance Maxima (λmax)

While a comprehensive database for all 3-nitropyrazole derivatives is not centralized, the available literature provides key insights. The absorption spectra of pyrazole derivatives are primarily characterized by π → π* transitions. For unsubstituted pyrazole in the gas phase, the maximal UV absorption cross-section is observed around 203 nm.[3] The introduction of a nitro group, a powerful chromophore and electron-withdrawing group, significantly influences the electronic structure and shifts the absorbance to longer wavelengths.

The spectra of nitroaromatic compounds are often characterized by multiple absorption bands. For instance, nitrobenzaldehydes exhibit weak n→π* transitions around 350 nm and more intense π→π* transitions between 250-300 nm.[4][5] Similarly, 3-nitropyrazole and its derivatives are expected to display strong absorptions in the UV region.

Table 1: Experimental UV-Vis Absorbance Maxima (λmax) of Selected Nitro-Heterocyclic Compounds

Compound ClassSpecific Derivativeλmax (nm)SolventNotes
Nitropyrazoles 3,5-dinitro-4-methylaminopyrazole salts-Water/EthanolSynthesis reported, but specific λmax values not detailed. Focus was on energetic properties.[6]
Nitropyrazoles Dipyridylpyrazole Ligands~300-350CH₂Cl₂The ligands show characteristic bands that shift upon complexation with silver.[7]
Nitroimidazoles Metronidazole275 - 340Variousλmax is highly dependent on solvent polarity and pH.[8][9]
Nitroimidazoles Ornidazole (reduced form complex)420-The reported value is for a colored complex formed after a chemical reaction for quantification.[10]
Nitroimidazoles Satranidazole320MethanolA clear λmax is reported for this 5-nitroimidazole derivative.[11]
Nitropyrroles 3-Nitropyrrole--Synthesis and characterization data exist, but specific UV-Vis λmax is not readily published.[12]
Nitrobenzenes 4-Nitrophenol (4NP)400WaterUsed as a model nitroaromatic compound in catalytic reduction studies.[13]
Nitrobenzenes Nitrobenzene252-Shows a primary π→π* transition; this shifts with further substitution.[14]

Note: Specific experimental λmax data for a wide range of simple 3-nitropyrazole derivatives is sparse in the readily available literature. The table includes data from related nitro-heterocyclic and nitroaromatic compounds to provide a comparative context.

Understanding the Structure-Absorbance Relationship

The electronic properties of the pyrazole ring are significantly modulated by the substituents attached to it. The nitro group (-NO2) at the 3-position is a strong electron-withdrawing group (EWG), which extends the conjugation of the π-system and generally leads to a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyrazole.

The final position of λmax is a result of the interplay between the pyrazole core, the nitro group, and other substituents on the ring:

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or methoxy (-OCH3) groups can push electron density into the ring. When present in conjugation with an EWG, they facilitate an intramolecular charge transfer (ICT) upon photoexcitation. This lowers the energy gap between the ground and excited states, resulting in a significant bathochromic (red) shift of the λmax.[1][15]

  • Electron-Withdrawing Groups (EWGs): Additional EWGs, such as a second nitro group or a cyano group, can further lower the energy of the molecular orbitals. Their effect on λmax can be more complex, but they generally contribute to shifts in the absorption bands.[14]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states.[2]

    • Positive Solvatochromism: If the excited state is more polar than the ground state (common in ICT compounds), polar solvents will stabilize the excited state more, leading to a bathochromic shift.[2]

    • Negative Solvatochromism: If the ground state is more polar, polar solvents will cause a hypsochromic (blue) shift.[2][16]

G Factors Influencing λmax of 3-Nitropyrazole Derivatives NP 3-Nitropyrazole Core Lambda_max Absorbance Maximum (λmax) NP->Lambda_max Base λmax EDG Electron-Donating Group (e.g., -NH2, -OR) EDG->Lambda_max Bathochromic Shift (Red Shift) (Increases λmax) EWG Additional Electron-Withdrawing Group (e.g., -CN, another -NO2) EWG->Lambda_max Hypsochromic/Bathochromic Shift (Modifies λmax) Solvent Solvent Polarity Solvent->Lambda_max Solvatochromic Shift (Increases or Decreases λmax)

Caption: Logical relationship of substituents and solvent on the λmax.

Experimental Protocol: Acquiring a UV-Vis Spectrum

This section provides a standardized protocol for the reliable measurement of UV-Vis absorbance spectra for 3-nitropyrazole derivatives.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a 3-nitropyrazole derivative.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • 3-Nitropyrazole derivative (analyte)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)

Methodology:

  • Solvent Selection:

    • Rationale: The solvent must dissolve the analyte and be transparent in the wavelength range of interest (typically >220 nm). The polarity of the solvent can shift λmax, so consistency is key.[8]

    • Procedure: Choose a solvent in which the compound is readily soluble. Run a baseline scan of the solvent-filled cuvette against a solvent-filled reference cuvette to ensure there are no interfering absorbance peaks.

  • Preparation of Stock Solution:

    • Rationale: A concentrated stock solution allows for accurate preparation of dilute working solutions.

    • Procedure: Accurately weigh a small amount (e.g., 1-5 mg) of the 3-nitropyrazole derivative. Dissolve it in the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions:

    • Rationale: The absorbance reading should ideally fall within the linear range of the instrument (typically 0.1 to 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.

    • Procedure: Prepare a series of dilutions from the stock solution. A typical concentration for an initial scan is 10-50 µM.

  • Instrument Setup and Baseline Correction:

    • Rationale: A baseline correction compensates for any absorbance from the solvent and cuvettes, ensuring the measured absorbance is solely due to the analyte.

    • Procedure: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Fill both the sample and reference cuvettes with the pure solvent. Place them in the instrument and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).

  • Sample Measurement:

    • Rationale: This step acquires the raw absorbance data for the analyte.

    • Procedure: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder. Initiate the spectral scan.

  • Data Analysis:

    • Rationale: Identification of the λmax and calculation of molar absorptivity are the primary goals.

    • Procedure: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength(s) at which the absorbance is highest; this is the λmax. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.

Caption: Experimental workflow for determining UV-Vis absorbance maxima.

Comparison with Alternative Chromophoric Systems

3-Nitropyrazoles belong to the broader class of nitro-heterocyclic and nitroaromatic compounds. Understanding their properties in relation to these alternatives is crucial for selecting the right compound for a specific application.

  • Nitroimidazoles: Compounds like metronidazole and ornidazole are widely used in medicine. Their UV-Vis spectra are well-characterized, with λmax values typically ranging from 275 to 340 nm, heavily influenced by pH and solvent.[8][17] This sensitivity can be exploited for analytical purposes but also requires strict control of experimental conditions.

  • Nitropyrroles: The pyrrole ring is more electron-rich than pyrazole, which can lead to more intense charge-transfer bands when substituted with a nitro group. The diazotization of thienylpyrroles, for example, results in azo dyes with strong absorption in the 480-530 nm range, demonstrating the powerful effect of combining a highly electron-rich donor with a strong acceptor group.[18]

  • Nitrobenzenes: As the simplest nitroaromatic system, nitrobenzene provides a fundamental benchmark. Its λmax is around 252 nm.[14] Adding electron-donating groups like an amino group (to form nitroaniline) causes a massive bathochromic shift into the visible region, a classic example of an ICT chromophore. The principles governing substituent effects in nitrobenzenes are directly applicable to understanding the spectra of nitropyrazoles.[14]

Key Competitive Advantages of 3-Nitropyrazoles:

  • Tunability: The pyrazole ring offers multiple positions (1, 4, and 5) for substitution, providing vast opportunities to fine-tune the electronic properties and thus the λmax.

  • Chemical Stability: The aromatic pyrazole ring generally imparts good chemical and thermal stability, which is advantageous for materials applications.[19]

  • Synthetic Accessibility: Established synthetic routes allow for the creation of a diverse library of derivatives.[20][21]

Conclusion

The UV-Vis absorbance characteristics of 3-nitropyrazole derivatives are governed by a predictable interplay of the core heterocyclic structure, the powerful electron-withdrawing nitro group, and the electronic nature of other substituents. While specific λmax values must be determined experimentally, a strong understanding of structure-absorbance relationships allows researchers to anticipate the spectral properties of novel derivatives. The experimental protocol detailed herein provides a reliable framework for obtaining high-quality data. In comparison to other nitroaromatic systems, 3-nitropyrazoles offer a stable and highly tunable scaffold, making them versatile chromophores for applications ranging from analytical sensing to the development of advanced materials and pharmaceuticals.

References

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). PMC. [Link]

  • (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... (n.d.). ResearchGate. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020). Analytical Chemistry. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.). ResearchGate. [Link]

  • Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. (n.d.). ResearchGate. [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (n.d.). PMC. [Link]

  • METRONIDAZOLE- ANALYTICAL METHOD DEVLOPMENT BY USING UV SPECTROSCOPY. (n.d.). Jetir.Org. [Link]

  • Analytical Description of 5-Nitroimidazole Derivative –Satranidazole. (n.d.). Der Pharma Chemica. [Link]

  • Solvatochromism. (n.d.). Wikipedia. [Link]

  • and solvatochromic properties of nitrobenzospiropyran in ionic liquids containing the [NTf2] anionw. (n.d.). RSC Publishing. [Link]

  • Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. (n.d.). Sciforum. [Link]

  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.). ResearchGate. [Link]

  • 3-Nitropyrazole. (n.d.). PubChem. [Link]

  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. [Link]

  • Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. (2025). MDPI. [Link]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and... (n.d.). ijermt.org. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • On substituted pyrazole derivatives. I. 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]... (2014). National Library of Medicine. [Link]

  • UV-vis spectra of derivatives 4a-c and 5a-b. (n.d.). ResearchGate. [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PMC. [Link]

  • 3-Nitropyrrole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

  • Pyrazole, 3-nitro-. (n.d.). NIST WebBook. [Link]

  • (A) UV-vis spectra of the 4NP (10 −4 mol dm −3 ) in the presence of pyrrole (10... (n.d.). ResearchGate. [Link]

  • Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy. (n.d.). ijrar.org. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. [Link]

  • THE ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED PYRAZOLES. (n.d.). ACS Publications. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet... (n.d.). Der Pharma Chemica. [Link]

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). PMC. [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (n.d.). Atlantis Press. [Link]

  • Synthesis of new pyrazole derivatives (3a-f). (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(2-methylpropyl)-3-nitro-1H-pyrazole

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 1-(2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 1-(2-methylpropyl)-3-nitro-1H-pyrazole, a substituted nitropyrazole, belongs to a class of organic nitro compounds that require specialized handling and disposal procedures. This guide provides essential, step-by-step logistical information to ensure this compound is managed safely from the benchtop to its final disposal, building on a foundation of chemical causality and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 1-(2-methylpropyl)-3-nitro-1H-pyrazole may not be readily available for this specific novel compound, its structure—a pyrazole ring substituted with a nitro group—allows us to infer a reliable hazard profile from analogous chemicals. Organic nitro compounds are recognized for their potential toxicity, reactivity, and environmental hazards.[1][2]

The primary risks stem from two key structural features:

  • The Nitro Group (-NO₂): This electron-withdrawing group makes the compound susceptible to rapid, exothermic decomposition at elevated temperatures.[3][4] Combustion or thermal decomposition can release toxic nitrogen oxides (NOx), a significant health and environmental hazard.

  • The Aromatic Heterocycle (Pyrazole): Aromatic compounds can be rapidly absorbed through the skin and often possess metabolic toxicity.[5]

Based on data from structurally similar nitropyrazoles and pyrazole derivatives, the anticipated hazards are summarized below.

Hazard CategoryAnticipated RiskRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed. [6][7][8]The compound can interfere with biological processes upon ingestion.
Skin & Eye Irritation Causes skin and serious eye irritation/damage. [8]Direct contact can cause local inflammation, redness, or more severe tissue damage.
Reactivity Thermally sensitive; incompatible with strong oxidizing agents and caustics. [7][9]The nitro group is highly energetic. Mixing with incompatible materials can lead to exothermic reactions, potentially causing heat, fire, or explosions in a contained waste vessel.[3][9]
Environmental Hazard Harmful to aquatic life. [7]Release into sewer systems or the environment can contaminate water and soil, posing a risk to ecosystems.[1]

Pre-Disposal Safety Protocols: Establishing a Safe Workspace

Before handling the waste, it is critical to establish a controlled environment. These protocols are designed to minimize exposure and prevent accidental reactions.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles to protect against splashes.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Discard gloves immediately if contamination occurs and wash hands thoroughly.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls
  • All handling and preparation of 1-(2-methylpropyl)-3-nitro-1H-pyrazole waste must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Critical Importance of Waste Segregation

This is the most crucial pre-disposal step. Improperly mixed chemical waste is a primary cause of laboratory incidents.

  • DO NOT mix this waste with strong oxidizing acids (e.g., nitric acid), bases/caustics, or aldehydes.[9][10][11] Mixing can initiate a dangerous, heat-generating reaction.

  • DO NOT dispose of this compound down the drain.[12][13] This is a violation of environmental regulations and introduces a persistent pollutant into waterways.

  • Dedicate a specific, clearly labeled waste container solely for this compound and structurally similar nitrated organic waste.

Step-by-Step Disposal Procedure

The disposal of 1-(2-methylpropyl)-3-nitro-1H-pyrazole is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12][13] As a laboratory generator of hazardous waste, you are responsible for its proper management from "cradle-to-grave."

Experimental Protocol: Waste Collection and Management

  • Container Selection:

    • Choose a container made of a chemically compatible material, such as High-Density Polyethylene (HDPE) or glass.

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be clean and free from any other chemical residue.

  • Waste Collection:

    • Solid Waste: Carefully transfer any residual solid 1-(2-methylpropyl)-3-nitro-1H-pyrazole into the designated waste container using a dedicated spatula or scoop.

    • Contaminated Labware: Disposable items such as weighing papers, gloves, and pipette tips that are contaminated with the compound should be placed in the same container.

    • Rinsate: The first rinse of any non-disposable glassware that contained the pure compound must be collected as hazardous waste.[14] Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific policies.

  • Hazardous Waste Labeling:

    • Immediately label the waste container. The label must include:

      • The words "Hazardous Waste" .[15]

      • The full chemical name: "1-(2-methylpropyl)-3-nitro-1H-pyrazole" . Avoid abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms may be required.[15]

      • The accumulation start date (the date the first drop of waste enters the container).

  • Temporary Storage in the Laboratory:

    • Keep the waste container tightly closed except when adding waste.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[12][15]

    • Ensure the SAA is in a well-ventilated area, away from heat or ignition sources, and segregated from incompatible materials. Use secondary containment (e.g., a chemical-resistant tray) to contain potential spills.

  • Arranging for Final Disposal:

    • Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months for academic labs), contact your organization's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[12][16]

    • Your EHS office will manage the process of transferring the waste to a licensed hazardous waste disposal facility, where it will be destroyed via high-temperature incineration in compliance with all federal and state regulations.[6]

Emergency Spill Management

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled compound into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of 1-(2-methylpropyl)-3-nitro-1H-pyrazole.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Identify Waste (Solid or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate CRITICAL STEP: Segregate from Incompatibles (Acids, Bases, Oxidizers) fume_hood->segregate collect Collect in Designated, Compatible Container segregate->collect label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Date collect->label_waste store Store Securely in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Professional Disposal (Incineration) contact_ehs->end absorb Absorb with Inert Material spill->absorb absorb->collect

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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